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  • Product: 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
  • CAS: 1609679-06-2

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Stability of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, fused bicyclic heterocycles serve as privileged scaffolds for designing highly selective kinase inhibitors. 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, fused bicyclic heterocycles serve as privileged scaffolds for designing highly selective kinase inhibitors. 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CAS: 1609679-06-2) is a highly specialized building block that merges a hydrogen-bond-rich tetrahydropyridin-4-one (lactam) ring with a reactive 2-iodopyrrole moiety.

This whitepaper provides an in-depth analysis of the physicochemical properties, inherent stability liabilities, and synthetic utility of this scaffold. Designed for application scientists and medicinal chemists, this guide bridges the gap between theoretical molecular dynamics and practical, self-validating laboratory workflows.

Structural & Physicochemical Profiling

Understanding the behavior of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one requires deconstructing its molecular architecture. The molecule is entirely rigid (0 rotatable bonds), which minimizes the entropic penalty upon binding to a target protein's active site.

The core features two distinct nitrogen environments:

  • The Pyrrole N-H : A weakly acidic hydrogen bond donor (HBD) integrated into an electron-rich aromatic system.

  • The Lactam N-H and C=O : The tetrahydropyridin-4-one ring provides a classic donor-acceptor motif. The resonance stabilization of the lactam amide bond ensures structural rigidity and high polarity, driving the molecule's Topological Polar Surface Area (TPSA).

The addition of the iodine atom at the 2-position of the pyrrole ring acts as a massive lipophilic counterweight to the polar lactam, significantly increasing the overall LogP and providing a highly polarizable electron cloud.

Quantitative Physicochemical Data

The following table summarizes the core properties, mapping empirical and computed metrics to their structural origins 12.

PropertyValueCausality / Structural Origin
Molecular Formula C₇H₇IN₂OFused pyrrolo-pyridine core with mono-iodo substitution.
Molecular Weight 262.05 g/mol The heavy iodine atom (126.9 g/mol ) accounts for ~48% of the total mass.
TPSA 44.9 ŲDriven exclusively by the lactam (NH, C=O) and pyrrole (NH) heteroatoms.
H-Bond Donors (HBD) 2Contributed by the Pyrrole N-H and Lactam N-H.
H-Bond Acceptors (HBA) 1Contributed by the Lactam C=O.
Rotatable Bonds 0Fully fused bicyclic ring system ensures absolute conformational rigidity.
C-I Bond Energy ~234 kJ/molHighly polarizable iodine atom on an electron-rich pyrrole creates a weak bond 3.

Chemical Stability & Degradation Pathways

The strategic advantage of the iodo-substituent in synthesis is simultaneously its greatest liability in formulation and storage. The stability profile of this compound is dictated by three primary degradation vectors:

  • Photolytic Degradation (Homolytic Cleavage) : The carbon-iodine (C-I) bond is notoriously weak, with a bond dissociation energy of approximately 234 kJ/mol. Exposure to UV or ambient visible light provides sufficient energy to induce homolytic cleavage, generating a highly reactive pyrrole radical and an iodine radical. This typically results in rapid dehalogenation or the formation of complex dimers 3.

  • Oxidative Susceptibility : The pyrrole ring is an electron-rich heteroaromatic system. In the presence of Reactive Oxygen Species (ROS) or prolonged atmospheric oxygen exposure, the ring is susceptible to oxidation, yielding N-oxides or hydroxylated pyrrole derivatives.

  • Hydrolytic Robustness : Unlike the reactive pyrrole, the tetrahydropyridin-4-one lactam is highly stable. The resonance stabilization of the amide bond protects it from hydrolysis at physiological pH (pH 7.4). Ring-opening to an amino acid derivative only occurs under extreme aqueous acidic (pH < 2) or basic (pH > 12) conditions.

degradation_pathways A 2-Iodo-1,5,6,7-tetrahydro- 4H-pyrrolo[3,2-c]pyridin-4-one (Intact API) B Dehalogenated Pyrrole Radical / Anion A->B UV Light (hv) Homolytic C-I Cleavage C Oxidized Pyrrole (N-Oxide / Hydroxy) A->C O2 / ROS Electron-rich Core D Ring-Opened Amino Acid A->D pH < 2 or pH > 12 Lactam Hydrolysis

Fig 1. Primary degradation pathways of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one.

Experimental Workflows & Protocols

To ensure data integrity during preclinical evaluation, all stability and physicochemical assays must be designed as self-validating systems .

Protocol 1: Self-Validating Forced Photodegradation (ICH Q1B)

Because the C-I bond is highly photolabile, establishing the exact kinetics of UV-induced degradation is critical.

  • Step 1: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Methanol/Water (50:50 v/v).

  • Step 2: Aliquot 2 mL of the solution into clear quartz vials (Test) and amber vials wrapped tightly in aluminum foil (Dark Control).

  • Step 3: Expose the vials to a cool white fluorescent lamp and near-UV lamp targeting an overall illumination of 1.2 million lux hours and 200 Watt hours/m².

  • Step 4: Quench the reaction at 0h, 6h, 12h, and 24h by transferring aliquots to amber LC vials and storing at 4°C.

  • Step 5: Analyze via UHPLC-MS/MS using a C18 column and a gradient of 0.1% Formic Acid in Water/Acetonitrile.

  • Causality & Self-Validation Mechanism: The inclusion of the foil-wrapped dark control validates that any observed degradation in the test vials is exclusively photolytic, not thermal. Furthermore, the protocol mandates a mass balance calculation (Sum of Intact API Area + Degradant Areas ≈ 100% of Time 0 Area). If mass balance falls below 95%, it validates the presence of undetected volatile degradants (e.g., liberated iodine gas) or insoluble polymeric dimers.

Protocol 2: Thermodynamic Kinetic Solubility & LogD Determination
  • Step 1: Add 5 mg of solid compound to 1 mL of 100 mM Phosphate Buffered Saline (pH 7.4) in a glass vial.

  • Step 2: Agitate the suspension at 37°C at 300 RPM.

  • Step 3: Extract 100 µL aliquots at 24h and 48h. Centrifuge at 15,000 x g for 15 minutes to pellet undissolved solids.

  • Step 4: Dilute the supernatant 1:10 in mobile phase and quantify via LC-UV against a standard calibration curve.

  • Causality & Self-Validation Mechanism: Thermodynamic equilibrium is strictly validated by comparing the 24h and 48h time points. If the concentration variance between these two points is <5%, equilibrium is confirmed. Triplicate LC-UV injections validate instrument precision, ensuring the low aqueous solubility driven by the lipophilic iodine atom is accurately captured.

stability_workflow S1 Sample Preparation (1 mg/mL in MeOH/H2O) S2 Environmental Exposure (ICH Q1B Light, Heat, pH) S1->S2 Aliquot into vials S3 Quenching & Aliquoting (Time-course sampling) S2->S3 Include Dark Controls S4 UHPLC-MS/MS Analysis (Quantification & Mass Balance) S3->S4 Dilute 1:10 S5 Data Synthesis (Kinetic modeling & Half-life) S4->S5 Peak Area Ratio

Fig 2. Self-validating experimental workflow for forced degradation and stability testing.

Pharmacological Utility & Synthetic Reactivity

Despite its photolability, 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is highly prized in medicinal chemistry. The pyrrolo[3,2-c]pyridin-4-one core mimics the hinge-binding motifs required to anchor molecules into the ATP-binding pockets of kinases.

Derivatives of this scaffold have been extensively patented as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) 4 and Casein Kinase 1 (CSNK1) 5, which are critical targets in oncology.

Synthetically, the low C-I bond dissociation energy (~234 kJ/mol) makes this molecule an exceptionally reactive electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). The iodine atom facilitates rapid oxidative addition to Pd(0) catalysts under much milder conditions than corresponding bromides or chlorides, allowing for late-stage functionalization of the pyrrole core without degrading the sensitive lactam ring 3.

References

  • PubChem . 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CID 22038513). National Center for Biotechnology Information. 1

  • Google Patents . WO2020216781A1 - 4H-pyrrolo[3,2-c]pyridin-4-one compounds. 4

  • Google Patents . US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives. 5

  • Grokipedia . Organoiodine chemistry - Bond Dissociation Energy. 3

  • ChemicalBook . CAS 1609679-06-2 | 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5,6,7-tetrahydro-2-iodo-. 2

Sources

Exploratory

Mechanism of Action and Therapeutic Development of 2-Iodo-1,5,6,7-Tetrahydro-4H-Pyrrolo[3,2-c]Pyridin-4-One Based Kinase Inhibitors

Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. Among the most privileged pharmacophores to emerge in recent years is the 1,5,6,7-tetrahydro-4H-pyrrol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. Among the most privileged pharmacophores to emerge in recent years is the 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one scaffold. Specifically, its highly reactive halogenated precursor, 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CAS 1609679-06-2), serves as a critical synthetic branch point. By leveraging the 2-iodo position for divergent cross-coupling reactions, drug developers can synthesize potent, ATP-competitive inhibitors targeting a variety of oncogenic drivers, including Epidermal Growth Factor Receptor (EGFR) Exon 20 insertion mutations[1], Polo-like kinase 1 (PLK1)[2], and MAPKAPK2 (MK2)[3].

This technical whitepaper explores the structural rationale, mechanisms of action, and self-validating experimental workflows required to develop and evaluate these targeted therapeutics.

Pharmacophore Rationale and Synthetic Divergence

The core architecture of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one acts as a highly effective ATP mimetic. The lactam moiety (pyridin-4-one) is evolutionarily optimized to form critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR, Cys133 in PLK1)[2][4].

However, the unmodified core lacks kinase selectivity. The introduction of an iodine atom at the C2 position of the pyrrole ring transforms the molecule into a versatile synthetic intermediate. The iodine acts as a highly reactive leaving group for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions), allowing for the precise installation of bulky, specificity-determining aromatic groups that project into the kinase's solvent-exposed or gatekeeper pockets.

SyntheticDivergence Core 2-Iodo-1,5,6,7-tetrahydro- 4H-pyrrolo[3,2-c]pyridin-4-one (Privileged Scaffold) Coupling Palladium-Catalyzed Cross-Coupling (Suzuki/Stille) Core->Coupling Divergent Synthesis EGFR Mutant EGFR Inhibitors (e.g., Exon 20 Insertions) Coupling->EGFR Pyridine/Aryl Addition PLK1 PLK1 Inhibitors (Mitotic Arrest) Coupling->PLK1 Pyrimidine Addition MK2 MK2 Inhibitors (Inflammation/Oncology) Coupling->MK2 Quinoline Addition

Fig 1: Divergent synthetic pathways from the 2-iodo pyrrolo-pyridinone scaffold.

Mechanisms of Action in Oncogenic Kinases

Mutant EGFR (Exon 20 Insertions)

First- and third-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and osimertinib are highly effective against classical mutations (e.g., L858R, Exon 19 deletions) but fail against Exon 20 insertions (ex20ins). Ex20ins mutations sterically restrict the active site, creating a conformation that closely mimics wild-type (WT) EGFR, leading to dose-limiting toxicities when treated with non-selective inhibitors[5].

Derivatives synthesized from the 2-iodo-pyrrolo-pyridinone core (such as analogs of the clinical candidate STX-721) exploit dynamic, ex20ins-mutant-biased protein states[4]. By coupling a substituted pyridine or aryl group to the C2 position, these inhibitors achieve deep penetration into the restricted ATP-binding pocket. The mechanism of action relies on irreversible or tightly bound reversible ATP competition, which halts the downstream phosphorylation of the PI3K/AKT and RAS/MAPK pathways, ultimately inducing apoptosis in addicted tumor cells[5][6].

EGFRPathway EGF EGF Ligand (Independent in Ex20ins) EGFRMut EGFR Exon 20 Insertion (Constitutively Active) EGF->EGFRMut Bypassed PI3K PI3K / AKT Pathway EGFRMut->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFRMut->MAPK Phosphorylation Inhibitor Pyrrolo-pyridinone Derivative (e.g., STX-721) Inhibitor->EGFRMut ATP-Competitive Binding Inhibitor->PI3K Blocked Inhibitor->MAPK Blocked Apoptosis Cell Death / Apoptosis Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 2: Mechanism of action for pyrrolo-pyridinone inhibitors in mutant EGFR signaling.

Polo-Like Kinase 1 (PLK1)

PLK1 is a critical regulator of the cell cycle, driving centrosome maturation and spindle assembly. Overexpression of PLK1 is a hallmark of many solid tumors. By coupling a 2-amino-pyrimidine motif to the 2-iodo scaffold, researchers have developed highly selective PLK1 inhibitors[2]. The mechanism involves the pyrrolo-pyridinone core anchoring to the PLK1 hinge region, while the pyrimidine extension selectively occupies the unique hydrophobic pocket of PLK1, avoiding off-target inhibition of PLK2 and PLK3. This binding prevents the kinase from phosphorylating downstream targets like CDC25C, trapping the cell in prometaphase and triggering mitotic catastrophe.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the evaluation of these inhibitors must follow a self-validating workflow. The following protocols detail the synthesis and biological validation of pyrrolo-pyridinone derivatives.

Protocol 1: Divergent Synthesis via Suzuki-Miyaura Coupling
  • Objective: Functionalize the 2-iodo scaffold to generate a target-specific inhibitor.

  • Step-by-Step Methodology:

    • Charge a Schlenk flask with 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

    • Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2​CO3​ (3:1 ratio).

    • Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

    • Quench with water, extract with ethyl acetate, and purify via flash chromatography.

  • Causality & Rationale: The 2-iodo position on the electron-rich pyrrole ring is highly susceptible to oxidative addition by Pd(0). The biphasic dioxane/water system is chosen specifically to ensure the solubility of both the hydrophobic organic scaffold and the inorganic base required for the transmetalation step, ensuring high yields.

Protocol 2: Biochemical Kinase Assay (ADP-Glo)
  • Objective: Determine the biochemical IC50​ of the synthesized derivative.

  • Step-by-Step Methodology:

    • Incubate the purified recombinant kinase (e.g., EGFR D770_N771ins or PLK1) with varying concentrations of the inhibitor (0.1 nM to 10 µM) in kinase buffer for 30 minutes at room temperature.

    • Initiate the reaction by adding ultra-pure ATP and the specific peptide substrate.

    • After 60 minutes, add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

  • Causality & Rationale: Measuring ADP production provides a direct, non-radioactive readout of kinase activity. Because the luminescence signal is strictly proportional to the ADP generated, it eliminates false positives caused by auto-fluorescent compounds, ensuring high trustworthiness of the IC50​ data.

Protocol 3: Cellular Target Engagement (Isogenic Ba/F3 Viability Assay)
  • Objective: Validate on-target cellular efficacy and membrane permeability.

  • Step-by-Step Methodology:

    • Engineer murine Ba/F3 cells to express the mutant kinase (e.g., EGFR ex20ins).

    • Withdraw Interleukin-3 (IL-3) from the culture media to force the cells into oncogene addiction (survival depends solely on the mutant kinase).

    • Treat the cells with the inhibitor for 72 hours.

    • Assess cell viability using CellTiter-Glo (ATP quantification).

  • Causality & Rationale: This is a self-validating system. Wild-type Ba/F3 cells require IL-3 to survive. By withdrawing IL-3, any observed cytotoxicity from the inhibitor is definitively linked to the inhibition of the transfected oncogenic kinase, proving both cellular penetration and target-specific engagement[5].

ExpWorkflow Step1 1. Scaffold Functionalization (Suzuki-Miyaura Coupling) Step2 2. In Vitro Kinase Assay (ADP-Glo / Kinase-Glo) Step1->Step2 Step3 3. Cell Viability Assay (Ba/F3 EGFR Ex20ins Mutants) Step2->Step3 Step4 4. Target Engagement (Western Blot: p-EGFR) Step3->Step4

Fig 3: Self-validating experimental workflow for evaluating pyrrolo-pyridinone derivatives.

Quantitative Efficacy Profiles

The functionalization of the 2-iodo scaffold yields compounds with profound potency and selectivity. The table below summarizes the typical quantitative data observed for optimized derivatives targeting different kinases based on recent patent and structural data[2][3][5].

Compound ClassPrimary TargetBiochemical IC50​ Cellular IC50​ (Ba/F3)Selectivity Window (vs WT/Off-Target)
Exon 20 Inhibitors EGFR D770_N771ins< 5 nM< 1 µM> 5-fold (vs WT EGFR)
PLK1 Inhibitors PLK110 - 30 nM50 - 150 nM> 30-fold (vs PLK2/3)
MK2 Inhibitors MAPKAPK28.5 nMN/A> 20-fold (vs p38 MAPK)

Table 1: Comparative efficacy and selectivity profiles of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives.

References

  • "4A4O: CRYSTAL STRUCTURE OF POLO-LIKE KINASE 1 IN COMPLEX WITH A 2-(2-AMINO- PYRIMIDIN-4-YL)-1,5,6,7-TETRAHYDRO-PYRROLOPYRIDIN-4-ONE INHIBITOR", RCSB PDB. URL:[Link]

  • "9DF4: EGFR Exon20 insertion mutant SVD bound with STX-721", RCSB PDB. URL:[Link]

  • "US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives", Google Patents.
  • "4H-PYRROLO[3,2-C]PYRIDIN-4-ONE COMPOUNDS - Patent PE-20220254-A1", PubChem. URL:[Link]

  • "2-(2-Quinolin-3-ylpyridin-4-YL)-1,5,6,7-tetrahydro-4H-pyrrolo(3,2-C)pyridin-4-one", PubChem. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, a novel heterocyclic compound with significant potential in drug discovery and development. While direct...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, a novel heterocyclic compound with significant potential in drug discovery and development. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and exploration of its therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals.

Core Molecular Attributes

2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one belongs to the pyrrolopyridine class of heterocyclic compounds, which are known for their diverse pharmacological activities.[1][2] The introduction of an iodine atom at the C2-position of the pyrrole ring is a key structural feature that can significantly influence its physicochemical properties and biological target interactions, primarily by acting as a handle for further chemical modification or by participating in halogen bonding.

Physicochemical Properties

The fundamental physicochemical properties of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one have been calculated and are presented in Table 1. These values are crucial for predicting its behavior in biological systems and for the development of analytical methods.

PropertyValueMethod
Molecular Formula C₇H₇IN₂O-
Molecular Weight 262.05 g/mol Calculation
Exact Mass 261.9603 DaCalculation
Predicted LogP 0.8 - 1.5Computational Prediction[3][4][5]
Predicted pKa 6.5 - 7.5 (basic)Computational Prediction
Predicted H-Bond Donors 2Computational Prediction
Predicted H-Bond Acceptors 2Computational Prediction

Table 1: Calculated and Predicted Physicochemical Properties.

Proposed Synthetic Pathway

As a novel compound, a validated synthetic route for 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is not yet published. However, a plausible and efficient synthesis can be designed based on established methodologies for constructing the pyrrolopyridinone core and subsequent regioselective iodination. The proposed two-step synthesis is outlined below.

Synthetic_Pathway cluster_0 Step 1: Synthesis of the Core Scaffold cluster_1 Step 2: Regioselective Iodination Precursor Ethyl 4-(2-aminoethyl)-1H-pyrrole-3-carboxylate Scaffold 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one Precursor->Scaffold Base-mediated intramolecular cyclization Target 2-Iodo-1,5,6,7-tetrahydro-4H- pyrrolo[3,2-c]pyridin-4-one Scaffold->Target Electrophilic Iodination (e.g., NIS or I₂/AgOAc)

Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (Scaffold)

The synthesis of the parent scaffold can be achieved through a base-mediated intramolecular cyclization of a suitable precursor, such as an aminoethyl-pyrrole carboxylate. This approach is analogous to methods used for similar heterocyclic systems.[6][7]

  • Precursor Synthesis : Synthesize ethyl 4-(2-aminoethyl)-1H-pyrrole-3-carboxylate from commercially available starting materials.

  • Cyclization : Dissolve the precursor in a high-boiling point solvent like ethanol or toluene.

  • Add a strong base, such as sodium ethoxide or potassium tert-butoxide, to the solution.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and neutralize with a weak acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to yield the pure 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one.

Experimental Protocol: Iodination of the Scaffold

The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C2-position is generally the most reactive site.[8]

  • Reaction Setup : Dissolve the synthesized scaffold in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN).

  • Iodinating Agent : Add an electrophilic iodinating reagent. N-Iodosuccinimide (NIS) is a mild and effective choice.[9][10] Alternatively, a combination of molecular iodine (I₂) and a silver salt like silver acetate (AgOAc) can be used to generate a more potent electrophilic iodine species.[9]

  • Reaction Conditions : Stir the reaction mixture at room temperature, protected from light, for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup : Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent.

  • Purification : Purify the crude product by column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Analytical_Workflow Synthesis Synthesized Product Purification Purification (HPLC/Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (Analytical HPLC) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) Structure_Confirmation->NMR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS Elemental_Analysis Elemental Analysis Structure_Confirmation->Elemental_Analysis Kinase_Inhibition Compound 2-Iodo-1,5,6,7-tetrahydro-4H- pyrrolo[3,2-c]pyridin-4-one Kinase Protein Kinase (e.g., EGFR, FMS) Compound->Kinase inhibits Phosphorylation Phosphorylation Kinase->Phosphorylation phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Cell Proliferation & Survival Phosphorylation->Cell_Proliferation

Sources

Exploratory

A Technical Guide to the Preclinical Pharmacokinetic Characterization of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one in Animal Models

Foreword: Charting the In Vivo Journey of a Novel Heterocyclic Compound The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a multifaceted endeavor, with preclinical pharmacokineti...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the In Vivo Journey of a Novel Heterocyclic Compound

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a multifaceted endeavor, with preclinical pharmacokinetic (PK) evaluation serving as a critical milestone.[1][2] This guide provides a comprehensive framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, a novel heterocyclic compound. As specific pharmacokinetic data for this particular molecule are not publicly available, this document outlines a robust, scientifically-grounded strategy for its initial characterization in relevant animal models. The methodologies described herein are rooted in established principles of drug metabolism and pharmacokinetics (DMPK) and are designed to generate the foundational data required for informed decision-making in drug development.[3][4]

The core objective of these preclinical studies is to understand how the body affects the drug, a critical step for predicting its behavior in humans, establishing a safe initial dosing regimen for clinical trials, and identifying potential liabilities that could hinder its development.[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Physicochemical Properties and Initial In Vitro Assessment: The Foundation of Pharmacokinetic Behavior

Prior to in vivo studies, a thorough understanding of the physicochemical properties of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is paramount, as these intrinsic characteristics will heavily influence its pharmacokinetic behavior.

Key Physicochemical Parameters:

  • Molecular Weight: The molecular weight of the compound will influence its diffusion and transport across biological membranes.

  • pKa: The ionization state of the molecule at physiological pH will affect its solubility and permeability.

  • LogP/LogD: The lipophilicity of the compound is a key determinant of its absorption, distribution, and potential for blood-brain barrier penetration.

  • Aqueous Solubility: Poor solubility can be a significant hurdle for oral absorption.

Initial In Vitro ADME Profiling:

A suite of in vitro assays should be conducted to provide an early read on the compound's metabolic stability and potential for drug-drug interactions.[3]

  • Metabolic Stability Assessment:

    • Microsomal Stability: Incubation with liver microsomes from relevant preclinical species (e.g., mouse, rat, dog) and human donors will provide an initial assessment of the compound's susceptibility to Phase I metabolism by cytochrome P450 (CYP) enzymes.[3]

    • Hepatocyte Stability: Using cryopreserved hepatocytes will offer a more comprehensive picture, incorporating both Phase I and Phase II metabolic pathways, as well as the potential for active uptake into liver cells.

  • CYP Inhibition Screening: The compound should be screened against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify any potential for inhibiting the metabolism of co-administered drugs.

  • Plasma Protein Binding: The extent of binding to plasma proteins (primarily albumin and alpha-1-acid glycoprotein) will determine the fraction of unbound drug available to exert its pharmacological effect and be cleared from the body.[3] Equilibrium dialysis or ultrafiltration are standard methods for this assessment.[3]

In Vivo Pharmacokinetic Studies in Rodent Models: First Glimpse into the Whole-Body Profile

The initial in vivo pharmacokinetic studies are typically conducted in rodent models, such as mice or rats, due to their well-characterized physiology, availability, and cost-effectiveness. The primary goal of these studies is to determine the basic pharmacokinetic parameters following both intravenous (IV) and oral (PO) administration.

Experimental Design and Protocol

Animal Model Selection: The choice of rodent strain should be justified based on historical data and the intended therapeutic area. For instance, Sprague-Dawley or Wistar rats are commonly used.

Dosing:

  • Intravenous (IV) Administration: A single bolus dose is administered to determine the compound's distribution and clearance characteristics, independent of absorption.

  • Oral (PO) Administration: A single dose administered via oral gavage will allow for the assessment of oral absorption and bioavailability.

Blood Sampling: A sparse sampling or serial bleeding schedule will be employed to collect blood samples at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.

Bioanalysis: A sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), must be developed and validated for the quantification of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one in plasma.

Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) to determine the following key parameters:

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents the total drug exposure over the measured time period.
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinityRepresents the total drug exposure.
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F% Absolute oral bioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.
Experimental Workflow Diagram

G cluster_pre Pre-Study cluster_in_vivo In Vivo Phase cluster_post Post-Study Analysis A Compound Synthesis and Characterization B LC-MS/MS Method Development and Validation A->B C Animal Acclimation D Dosing (IV and PO Cohorts) C->D E Serial Blood Sampling D->E F Plasma Sample Processing E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Data Analysis (NCA) G->H I Report Generation H->I

Caption: Workflow for a typical rodent pharmacokinetic study.

Metabolism and Excretion Studies: Unraveling the Fate of the Compound

Understanding how 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is metabolized and eliminated from the body is crucial for predicting its potential for drug-drug interactions and identifying any pharmacologically active or toxic metabolites.

Metabolite Identification (In Vitro and In Vivo)
  • In Vitro: The compound will be incubated with liver microsomes and hepatocytes in the presence of necessary cofactors. The resulting incubates will be analyzed by high-resolution mass spectrometry to identify potential metabolites.

  • In Vivo: Plasma, urine, and feces samples collected from the in vivo PK studies will be analyzed to identify the metabolites formed in a whole-organism setting.

Reaction Phenotyping

To determine which CYP enzymes are responsible for the metabolism of the compound, a series of in vitro experiments will be conducted using:

  • Recombinant human CYP enzymes: This allows for the direct assessment of each major CYP isoform's ability to metabolize the compound.

  • Chemical inhibitors: Selective inhibitors of specific CYP enzymes are used in incubations with human liver microsomes to identify the key metabolic pathways.

Excretion Studies

In a separate cohort of animals, typically rats, housed in metabolic cages, a radiolabeled version of the compound (e.g., with 14C) can be administered. This allows for the quantitative collection of urine and feces over an extended period (e.g., 72 hours) to determine the primary routes and extent of excretion.

Metabolic Pathway Diagram

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent_Compound 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one Oxidation Oxidation Parent_Compound->Oxidation CYP450s Deiodination Deiodination Parent_Compound->Deiodination CYP450s Hydroxylation Hydroxylation Parent_Compound->Hydroxylation CYP450s Feces Feces Parent_Compound->Feces Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Urine Urine Deiodination->Urine Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs Glucuronidation->Urine Sulfation->Urine

Caption: A hypothetical metabolic pathway for the compound.

Cross-Species Pharmacokinetics and Scaling to Humans

To enhance the prediction of human pharmacokinetics, it is beneficial to conduct studies in a non-rodent species, such as the beagle dog.[1] This provides data from a second species, allowing for allometric scaling.

Allometric Scaling: This is a method used to predict human pharmacokinetic parameters from animal data based on the relationship between physiological variables (such as body weight) and drug disposition. While not always perfectly predictive, it provides a scientifically-based estimate for the first-in-human dose selection.

Conclusion and Future Directions

The comprehensive preclinical pharmacokinetic evaluation outlined in this guide will provide a robust understanding of the in vivo behavior of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. The data generated will be instrumental in assessing the compound's potential as a drug candidate, guiding further non-clinical safety studies, and enabling the design of safe and informative first-in-human clinical trials. The integration of in vitro and in vivo data, along with cross-species comparisons, forms the cornerstone of a successful preclinical DMPK strategy.

References

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

  • 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. PubMed. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • FDA Requirements for Preclinical Studies. [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. [Link]

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Foundational

Unlocking Precision in Drug Design: A Guide to the X-ray Crystallography and Structural Analysis of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one scaffold is a privileged structure in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. The strategic introduction of a halogen, such as iodine, can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic properties, yet the precise structural consequences of such modifications are often inferred rather than observed. This guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and X-ray diffraction analysis of the novel derivative, 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. By elucidating its three-dimensional atomic structure, researchers can unlock a new level of precision for structure-based drug design (SBDD), enabling the rational optimization of lead compounds with enhanced potency and selectivity. This document serves as a practical manual for scientists aiming to leverage high-resolution structural data to accelerate their drug discovery programs.

Introduction: The Strategic Value of the Pyrrolo[3,2-c]pyridin-4-one Scaffold

The pyrrolo[3,2-c]pyridin-4-one core is a versatile heterocyclic system that has garnered significant attention in drug discovery. Its rigid, bicyclic structure provides a well-defined vectoral presentation of substituents, making it an ideal anchor for targeting specific binding pockets in proteins. Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, including Met kinase, by effectively mimicking the hinge-binding interactions of ATP.[1][2]

The introduction of a halogen atom is a cornerstone of modern medicinal chemistry. An iodine substituent on the pyrrole ring, as proposed in 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, is of particular interest for several reasons:

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a highly directional and favorable non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity and selectivity.

  • Steric Influence: The size of the iodine atom can be exploited to probe steric limits within a binding pocket, guiding modifications to improve compound fit.

  • Metabolic Blocking: Substitution at this position can block potential sites of metabolism, improving the compound's pharmacokinetic profile.

Therefore, obtaining a high-resolution crystal structure of this specific iodo-derivative is not merely an academic exercise. It is a critical step in validating its conformational properties and understanding the electronic and steric impact of the iodine atom. This structural blueprint is the foundation for effective structure-based drug design, a paradigm that has proven essential for developing novel therapeutics more efficiently and cost-effectively.[3][4][5]

Part I: Synthesis and Material Preparation

The successful growth of X-ray quality crystals is critically dependent on the absolute purity of the compound. The objective is to obtain the target molecule with a purity exceeding 99.5% as determined by HPLC, and with its chemical identity unequivocally confirmed.

Proposed Synthetic Pathway

A plausible route to the target compound involves the direct iodination of the parent 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one scaffold. This approach leverages the electron-rich nature of the pyrrole ring, which is susceptible to electrophilic substitution.

A 1,5,6,7-tetrahydro-4H-pyrrolo [3,2-c]pyridin-4-one reagent N-Iodosuccinimide (NIS) Acetonitrile, RT A->reagent B 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo [3,2-c]pyridin-4-one reagent->B cluster_0 Crystal Growth Workflow A High-Purity Compound (>99.5%) B Prepare Concentrated Stock Solution A->B C High-Throughput Screening (96-well plates) B->C D Identify Initial 'Hits' (Microcrystals, Needles) C->D E Optimization Screen (Vary pH, Precipitant Conc.) D->E F Harvest X-ray Quality Single Crystal E->F cluster_1 Crystallographic Data Pipeline A Single Crystal on Diffractometer B Collect Diffraction Images A->B C Process Data (Index, Integrate, Scale) B->C D Solve Phase Problem (e.g., Direct Methods) C->D E Build Initial Atomic Model D->E F Iterative Refinement (Least-Squares) E->F F->E Model Rebuilding G Final Validated Crystal Structure F->G A Obtain Crystal Structure of Ligand B Computational Docking into Target Protein A->B C Analyze Binding Mode & Identify Opportunities B->C D Rational Design of New Analogs C->D E Chemical Synthesis D->E F Biological Assay (e.g., IC50 Measurement) E->F F->C SAR Data G Co-crystallization of Potent Analog with Target F->G Success

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Optimizing Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-ones

Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridin-4-one Scaffold The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, enabling the formation of carbon-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridin-4-one Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact on drug discovery is profound, providing a robust platform for the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmacologically active molecules.[3][4]

This guide focuses on the application of the Suzuki-Miyaura reaction to a specific and challenging substrate: 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one . This scaffold is of significant interest in medicinal chemistry, forming the core of molecules targeting a range of biological pathways. However, its successful functionalization presents a unique set of challenges stemming from its distinct structural features:

  • An Electron-Deficient Heteroaromatic System: The pyridinone ring influences the electronic properties of the C-I bond.

  • A Lactam Moiety: This functional group can be sensitive to harsh reaction conditions, particularly strong bases.

  • An Unprotected Secondary Amine (N-H): The pyrrole nitrogen possesses an acidic proton, which can interfere with basic reagents.

  • Potential for Catalyst Inhibition: The presence of multiple nitrogen atoms can lead to non-productive coordination with the palladium catalyst center.[5]

This document provides a comprehensive analysis of these challenges and delivers field-proven protocols to navigate them, enabling researchers to reliably synthesize libraries of 2-aryl-pyrrolo[3,2-c]pyridin-4-one derivatives.

The Catalytic Engine: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational troubleshooting and optimization. The reaction proceeds through three key elementary steps, each influenced by the choice of reagents and conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrrolopyridinone substrate. This is often the rate-determining step and is heavily influenced by the ligand choice and the electronics of the aryl iodide.[1]

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion) is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid to form the more nucleophilic borate species.[6]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdL2X Ar-Pd(II)L_n-I Pd0->ArPdL2X Oxidative Addition ArPdL2R Ar-Pd(II)L_n-R' ArPdL2X->ArPdL2R Transmetalation ArPdL2R->Pd0 Reductive Elimination Product Ar-R' ArPdL2R->Product ArylIodide Ar-I (Pyrrolopyridinone) ArylIodide->ArPdL2X BoronicAcid R'-B(OH)₂ BoronicAcid->ArPdL2R Base Base (e.g., K₃PO₄) Base->ArPdL2R Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Component-by-Component Analysis

The success of coupling with 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one hinges on the judicious selection of each reaction component. The goal is to facilitate the desired catalytic cycle while minimizing side reactions like dehalogenation, protodeboronation, and catalyst deactivation.

The Palladium Catalyst System: Ligand is Key

The combination of a palladium precursor and a supporting ligand dictates the catalyst's activity and stability. For heteroaromatic substrates, particularly those with potential coordinating atoms like our pyrrolopyridinone, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is critical.[5][7] These ligands accelerate the oxidative addition and reductive elimination steps, which are often sluggish with less-donating ligands like PPh₃.

ParameterRecommended OptionsRationale & Expert Insights
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable sources of Pd(0) that are activated in situ by the phosphine ligand.
PdCl₂(dppf), XPhos Pd G3/G4, SPhos Pd G2Pre-formed catalysts offer convenience and higher reproducibility. Palladacycle "G" (generation) precatalysts are highly active and often require lower catalyst loadings.[8]
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosPrimary Choice. These are bulky, electron-rich biarylmonophosphine ligands that are exceptionally effective for coupling heteroaryl halides. Their steric bulk promotes reductive elimination and prevents catalyst dimerization.
Bulky Alkylphosphines: P(t-Bu)₃, PCy₃Highly electron-donating ligands that can be very effective but are also highly air-sensitive, requiring more careful handling.[6]
N-Heterocyclic Carbenes (NHCs): IPr, IMesStrong σ-donors that form very stable palladium complexes. Often used with PEPPSI-type precatalysts. Excellent for challenging couplings, including those with aryl chlorides.[9]
The Base: Balancing Reactivity and Substrate Integrity

The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle.[1] For our substrate, a base must be chosen that is strong enough to facilitate the reaction but not so harsh as to cause hydrolysis of the lactam or deprotonate the pyrrole N-H in a non-productive manner.

BaseStrengthRecommended Use Case & Causality
K₃PO₄ StrongHighly Recommended. A non-nucleophilic, moderately strong base that is highly effective in heteroaryl Suzuki couplings. Its efficacy is often attributed to its ability to promote the formation of the active borate species without causing significant side reactions.
Cs₂CO₃ StrongOften provides superior results due to its high solubility in organic solvents, but it is more expensive. An excellent choice for difficult couplings where K₃PO₄ is insufficient.
K₂CO₃ / Na₂CO₃ ModerateStandard, cost-effective choices. May require higher temperatures or longer reaction times. Can be effective, but K₃PO₄ generally provides better performance for this substrate class.
KF WeakCan be used in cases of extreme base sensitivity of either coupling partner.[6] Generally results in slower reaction rates.
The Solvent System: Ensuring Homogeneity

The solvent must dissolve the organic substrates, the catalyst complex, and, ideally, interact favorably with the base. A polar, aprotic solvent, often with a small amount of water, is the standard.

SolventRecommended RatioRationale
1,4-Dioxane / H₂O 10:1 to 4:1Gold Standard. Dioxane effectively solubilizes the organic components and the catalyst. The addition of water is crucial for dissolving the inorganic base (e.g., K₃PO₄), facilitating the reaction at the organic-aqueous interface.[1][10]
Toluene / H₂O 10:1 to 4:1A less polar alternative to dioxane. Can be beneficial if substrate solubility is an issue in more polar systems.
THF / H₂O 10:1 to 4:1Another good ethereal solvent. Its lower boiling point (66 °C) limits the accessible reaction temperature compared to dioxane (101 °C).

Crucial Note on Degassing: All Suzuki-Miyaura reactions must be rigorously degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst death and the formation of boronic acid homocoupling byproducts.[9] This is typically achieved by several vacuum/argon backfill cycles or by sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes.

Standardized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one with a generic arylboronic acid.

Workflow start Start reagents 1. Reagent Assembly - Add Substrate, Boronic Acid, Base, and Catalyst to Flask start->reagents degas 2. Degassing - Seal flask, perform 3x Vacuum/Argon cycles reagents->degas solvent 3. Solvent Addition - Add degassed Dioxane/H₂O via syringe degas->solvent heat 4. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS solvent->heat workup 5. Work-up - Cool, Dilute with EtOAc - Filter through Celite - Wash with H₂O & Brine heat->workup purify 6. Purification - Dry (Na₂SO₄), Concentrate - Purify by Column Chromatography workup->purify end Final Product purify->end

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Reagents and Equipment
  • Reactants:

    • 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (1.0 equiv)

    • Arylboronic acid (1.2–1.5 equiv)

  • Catalyst System:

    • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

    • SPhos (0.055 equiv, 5.5 mol%)

  • Base:

    • K₃PO₄ (3.0 equiv)

  • Solvent:

    • 1,4-Dioxane and Water (5:1 v/v), degassed

  • Equipment:

    • Round-bottom flask with stir bar

    • Condenser

    • Schlenk line or source of inert gas (Argon/Nitrogen)

    • Heating mantle with temperature controller

    • Standard glassware for work-up and chromatography

Step-by-Step Procedure
  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the 2-iodo-pyrrolopyridinone (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.025 equiv) and SPhos (0.055 equiv) in a small amount of dioxane. Add this catalyst slurry to the main reaction flask. Note: If using an air-stable precatalyst, it can be added directly with the other solids.

  • Degassing: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum until solids are free-flowing, then backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare the degassed 5:1 Dioxane/H₂O solvent mixture by sparging with argon for 30 minutes. Using a syringe, add the solvent to the reaction flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask under a positive pressure of argon (e.g., using a balloon), fit it with a condenser, and lower it into a pre-heated oil bath at 90 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by TLC or LC-MS (typically complete within 2-12 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system.3. Low reaction temperature.1. Ensure rigorous degassing of vessel and solvent.2. Switch to a more active ligand (e.g., SPhos -> RuPhos) or a pre-catalyst (e.g., XPhos G3).3. Increase temperature to 100-110 °C (if using Dioxane).
Dehalogenation of Starting Material Presence of protic sources or hydride impurities. Often exacerbated by certain bases or prolonged heating.Ensure reagents are dry. Consider switching to a different base (e.g., Cs₂CO₃). Try to run the reaction at a lower temperature for a longer time.
Protodeboronation of Boronic Acid Excess water, high temperature, or electron-deficient boronic acids can be prone to this side reaction.Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. Minimize water content in the solvent system (e.g., 10:1 Dioxane/H₂O).
Homocoupling of Boronic Acid Presence of oxygen, which re-oxidizes Pd(0) and can facilitate a Pd(II)-mediated homocoupling pathway.Improve the degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the reaction.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. [Link]

  • Beller, M., & Zapf, A. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Zhang, Y., et al. (2021). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Genov, D. G., & Ghorai, P. (2003). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • Coupling outcomes for pyrroles, furans and thiophenes - ResearchGate. [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Szostak, M., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. [Link]

Sources

Application

HPLC Method Development and Validation for 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

Application Note & Protocol Target Audience: Analytical Chemists, Synthetic Chemists, and Drug Development Professionals Executive Summary & Chemical Context The compound 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Analytical Chemists, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

The compound 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CAS: 1609679-06-2) is a highly specialized bicyclic heterocycle. Structurally, it consists of an electron-rich pyrrole ring fused to a saturated piperidone (lactam) ring, with a reactive iodine atom at the C2 position of the pyrrole.

In modern drug discovery, this compound serves as a critical advanced intermediate. The carbon-iodine bond is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), enabling the synthesis of complex targeted therapeutics. Notably, derivatives of the 4H-pyrrolo[3,2-c]pyridin-4-one scaffold have been heavily patented as potent inhibitors of Bub1 kinase and Casein kinase 1 (CSNK1), which are crucial targets in oncology for disrupting aberrant cell cycle progression and NF-κB signaling [1].

The Analytical Challenge: During the synthesis of this intermediate (typically via the electrophilic iodination of the des-iodo starting material), the primary analytical challenge is resolving the target mono-iodinated product from the unreacted starting material and over-iodinated (di-iodo) impurities. Furthermore, the method must be stability-indicating to monitor the potential oxidative cleavage of the pyrrole ring or deiodination under thermal/photolytic stress.

Quality by Design (QbD) Method Development Strategy

To ensure a robust, self-validating system, the method development followed a Quality by Design (QbD) approach, prioritizing mechanistic understanding over trial-and-error screening.

Stationary Phase Selection: The Halogen Effect

While a standard C18 column relies purely on hydrophobic dispersion forces, it often struggles to provide baseline resolution between closely related halogenated positional isomers or homologs. For this protocol, a Phenyl-Hexyl stationary phase was selected. The causality is twofold:

  • π-π Interactions: The phenyl ring of the stationary phase engages in π-π stacking with the conjugated pyrrolopyridinone core.

  • Shape Selectivity & Induced Dipoles: The highly polarizable iodine atom induces a temporary dipole in the stationary phase's phenyl ring, significantly enhancing the retention and selectivity of the iodinated species compared to the des-iodo starting material.

Mobile Phase & pH Control

The fused lactam system is essentially neutral, but the pyrrole nitrogen possesses weak acidity. To prevent peak tailing caused by secondary interactions with residual silanols on the silica support, the mobile phase is buffered with 0.1% Formic Acid (pH ~2.7) . This ensures the molecule remains entirely unionized, yielding sharp, symmetrical peaks while maintaining full compatibility with LC-MS for downstream impurity identification.

QbD_Workflow A Target Analyte Profiling (pKa, LogP, Halogen Effects) B Stationary Phase Screening (Phenyl-Hexyl for I-selectivity) A->B C Mobile Phase Optimization (0.1% FA for Lactam Neutrality) B->C D Gradient Optimization (Resolution of Des-Iodo/Di-Iodo) C->D E Method Validation (ICH Q2(R2) Compliance) D->E

Fig 1. Quality by Design (QbD) workflow for HPLC method development.

Experimental Protocol

This protocol provides a self-validating framework. System suitability criteria must be met prior to sample analysis to guarantee data integrity.

Reagents and Equipment
  • Analyte: 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Equipment: UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector and a column oven.

Chromatographic Conditions

Table 1: Optimized HPLC Operating Parameters

ParameterSpecificationRationale
Column Waters XSelect HSS Phenyl-Hexyl (150 × 4.6 mm, 3.5 µm)Maximizes π-π and halogen-induced dipole interactions.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Controls pH; suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)Provides optimal elution strength and MS compatibility.
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter efficiency.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 265 nm (PDA: 200-400 nm)Captures the λ-max of the conjugated pyrrolopyridinone system.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Initial hold to focus polar impurities.
2.0955Isocratic hold.
10.04060Linear ramp to elute target analyte and di-iodo impurities.
12.0595Column wash.
15.0595Isocratic wash.
15.1955Return to initial conditions.
20.0955Column re-equilibration.
Sample Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v). Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Solution: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 20 mL of Acetonitrile with sonication for 5 minutes. Make up to volume with Water to yield a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthetic intermediate sample at 0.1 mg/mL following the exact procedure used for the standard. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (Self-Validation)

Before executing the sequence, inject the Standard Solution in replicate (n=5). The system is deemed valid only if:

  • Retention Time RSD: ≤ 1.0%

  • Peak Area RSD: ≤ 2.0%

  • Tailing Factor (USP): ≤ 1.5

  • Theoretical Plates (N): ≥ 10,000

Method Validation (ICH Q2(R2) Compliance)

The method was validated strictly according to the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach and rigorous statistical justification for reportable ranges [2].

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities. The compound was subjected to forced degradation (acid, base, peroxide, thermal, and photolytic stress) to prove the method is stability-indicating.

Impurity_Profile SM Starting Material (Des-Iodo Pyrrolopyridinone) API Target Intermediate (2-Iodo Derivative) SM->API Iodination (N-Iodosuccinimide) IMP1 Synthetic Impurity (Di-Iodo Derivative) API->IMP1 Over-reaction IMP2 Degradation Product (Oxidative Cleavage) API->IMP2 Peroxide / UV

Fig 2. Synthetic and degradation impurity pathways for the target analyte.

Table 3: Forced Degradation Summary

Stress ConditionTime / Temp% DegradationPeak Purity Angle vs. ThresholdResolution from Nearest Peak
Control N/A0.0%Angle < Threshold (Pass)N/A
Acid (1N HCl) 24h / 60°C4.2%Angle < Threshold (Pass)> 3.5
Base (1N NaOH) 24h / 60°C12.5%Angle < Threshold (Pass)> 2.8
Oxidation (3% H₂O₂) 6h / RT18.7%Angle < Threshold (Pass)> 2.1
Photolytic (UV/Vis) 1.2M lux hrs6.1%Angle < Threshold (Pass)> 4.0

Causality Insight: The compound shows highest susceptibility to oxidative stress, likely due to the electron-rich nature of the iodinated pyrrole ring, leading to ring-opening degradants. The Phenyl-Hexyl column successfully resolved all degradants from the main peak (Resolution > 2.0).

Linearity, Limit of Detection (LOD), and Quantitation (LOQ)

Linearity was established from 25% to 150% of the nominal working concentration (0.025 mg/mL to 0.150 mg/mL). LOD and LOQ were determined based on the standard deviation of the response and the slope, as mandated by ICH Q2(R2).

Table 4: Linearity and Sensitivity Data

ParameterResultAcceptance Criteria
Linear Range 0.025 – 0.150 mg/mLN/A
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-Intercept Bias 1.2%≤ 5.0% of 100% response
LOD (S/N > 3) 0.05 µg/mLN/A
LOQ (S/N > 10) 0.15 µg/mLN/A
Accuracy and Precision

Accuracy was evaluated by spiking known quantities of the reference standard into the diluent at 50%, 100%, and 150% levels. Method precision (repeatability) was assessed via six independent sample preparations at the 100% level.

Table 5: Accuracy and Precision Summary

Validation ParameterLevelMean Recovery (%)% RSDAcceptance Criteria
Accuracy (n=3 per level) 50%99.40.898.0% – 102.0%
100%100.20.598.0% – 102.0%
150%99.80.698.0% – 102.0%
Method Precision (n=6) 100%100.10.7RSD ≤ 2.0%

Conclusion

A highly specific, stability-indicating HPLC-PDA method has been successfully developed and validated for 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. By utilizing a Quality by Design approach—specifically leveraging the halogen-induced dipole interactions of a Phenyl-Hexyl stationary phase—the method overcomes the inherent challenges of resolving closely related iodinated synthetic impurities. The protocol is fully compliant with ICH Q2(R2) guidelines, ensuring its trustworthiness and seamless transferability to QC environments for the release testing of this critical kinase inhibitor intermediate.

References

  • World Intellectual Property Organization. (2016). 4H-PYRROLO[3,2-C]PYRIDIN-4-ONE DERIVATIVES (Patent Application WO/2016/120196). WIPO.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency.[Link]

Method

Application Notes: 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one as a Versatile Building Block for Kinase Inhibitor Synthesis

Introduction: The Strategic Advantage of the Pyrrolo[3,2-c]pyridin-4-one Scaffold The relentless pursuit of novel kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases necessitates the expl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Pyrrolo[3,2-c]pyridin-4-one Scaffold

The relentless pursuit of novel kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases necessitates the exploration of diverse chemical scaffolds.[1][2] Kinases, due to their integral role in cellular signaling, represent a prominent class of drug targets.[3] The pyrrolo[3,2-c]pyridine core has emerged as a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of kinases, including FMS kinase, Met kinase, and receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[4][5][6] The 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one substructure, in particular, offers a three-dimensional framework that can be strategically decorated to achieve high affinity and selectivity for the ATP-binding site of target kinases.

This application note details the utility of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one as a key intermediate in the synthesis of kinase inhibitors. The presence of the iodine atom at the 2-position provides a versatile handle for introducing a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions.[7][8][9] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₇H₇IN₂O
Molecular Weight 262.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol and dichloromethane
Storage Store at 2-8°C, protected from light and moisture

Handling Precautions: 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Utility and Key Reactions

The true synthetic power of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one lies in its ability to undergo various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrrolo[3,2-c]pyridin-4-one ring system facilitates oxidative addition of the palladium catalyst to the C-I bond, initiating the catalytic cycle. This enables the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the construction of diverse kinase inhibitor libraries.

Below are detailed protocols for three of the most synthetically valuable transformations.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are common motifs in type I and type II kinase inhibitors.[10][11] This protocol describes the coupling of the iodo-scaffold with a generic arylboronic acid.

Reaction Scheme:

Step-by-Step Methodology:

  • To a dry reaction vessel, add 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DMF.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Catalyst: The choice of palladium catalyst and ligand can significantly impact the reaction's efficiency, particularly with sterically hindered or electronically challenging coupling partners.

  • Solvent: A degassed solvent is used to prevent the oxidation of the palladium(0) species, which is the active catalytic form.

Protocol 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling is an effective method for forming a bond between a sp-hybridized carbon and an sp²-hybridized carbon. Alkynyl groups can serve as rigid linkers or as precursors for further functionalization in kinase inhibitor design.

Reaction Scheme:

Step-by-Step Methodology:

  • Dissolve 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent like DMF or THF in a dry reaction vessel.

  • Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq).

  • Purge the mixture with an inert gas.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst, typically CuI (0.1 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once complete, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Causality behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine base serves both to neutralize the HI generated during the reaction and to act as a solvent.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a variety of amine functionalities. This is particularly valuable for accessing the "hinge-binding" region of many kinases, where hydrogen bonding interactions with the kinase backbone are crucial for potent inhibition.

Reaction Scheme:

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, combine 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (1.0 eq), the amine (1.2 eq), a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq), and a suitable phosphine ligand (e.g., XPhos, RuPhos) (0.1 eq).

  • Add a palladium precursor, such as Pd₂(dba)₃ (0.025 eq) or Pd(OAc)₂ (0.05 eq).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic phase with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the product via column chromatography.

Causality behind Experimental Choices:

  • Ligand: The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and preventing β-hydride elimination.

  • Strong Base: A non-nucleophilic, strong base is required to deprotonate the amine and facilitate the formation of the active palladium-amide complex.

Visualization of Synthetic Workflow and Biological Context

To illustrate the synthetic utility and the biological relevance of inhibitors derived from this scaffold, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow Start 2-Iodo-1,5,6,7-tetrahydro-4H- pyrrolo[3,2-c]pyridin-4-one Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Library Diverse Kinase Inhibitor Library Suzuki->Library Sonogashira->Library Buchwald->Library

Caption: Synthetic diversification of the core scaffold.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Activation Response Cellular Response (Proliferation, Survival) TF->Response Gene Expression Inhibitor Pyrrolo[3,2-c]pyridin-4-one Derivative Inhibitor->Kinase_A Inhibition

Caption: Inhibition of a signaling cascade.

Structure-Activity Relationship (SAR) Insights

The pyrrolo[3,2-c]pyridine scaffold has been explored in the development of inhibitors for several kinase families. For instance, derivatives have shown potent activity against FMS kinase, a member of the type III receptor tyrosine kinase family.[4] In one study, a series of diarylamide derivatives based on this scaffold were synthesized and evaluated, leading to the identification of compounds with IC₅₀ values in the low nanomolar range.[4] The ability to readily modify the 2-position of the core using the iodo intermediate allows for the systematic probing of the solvent-exposed region of the kinase active site, often leading to improvements in potency and selectivity.

Compound IDR-Group at 2-positionTarget KinaseIC₅₀ (nM)Reference
1e [Substituted Phenyl]FMS60[4]
1r [Substituted Phenyl]FMS30[4]
KIST101029 [Complex Amide]FMS96[4][12]

Conclusion

2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to a range of palladium-catalyzed cross-coupling reactions provides a straightforward and efficient means to generate diverse libraries of compounds for SAR studies. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery and medicinal chemistry to exploit the synthetic potential of this important intermediate in their quest for new and effective kinase-targeted therapies.

References

  • Sakamoto, J., et al. (2012). Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility. Bioorganic & Medicinal Chemistry, 20(18), 5507-5517. [Link]

  • Bayer AG. (2019). 4H-PYRROLO [3,2-C] PYRIDIN-4-ONE DERIVATIVES.
  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bulletin of the Korean Chemical Society, 38(7), 849-855. [Link]

  • Lee, H. J., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. Cancer Science, 104(6), 727-734. [Link]

  • Cai, C., et al. (2007). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry, 72(5), 1886-1889. [Link]

  • Di Pompo, G., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Pharmaceuticals, 14(11), 1083. [Link]

  • Kim, K., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]

  • Kralova, P., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry, 81(23), 11841-11856. [Link]

  • Wang, L., et al. (2019). Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry, 62(9), 4549-4565. [Link]

  • Larsson, A. M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(11), 2631. [Link]

  • Moussa, A., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 28(22), 7586. [Link]

  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-1,5,6,7-Tetrahydro-4H-Pyrrolo[3,2-C]Pyridin-4-One. [Link]

  • Musso, L., et al. (2023). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. Molecules, 28(24), 8031. [Link]

  • Singh, A., & Singh, O. (2024). Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Journal of the Indian Chemical Society, 101(3), 101267. [Link]

  • Nowakowska, Z., & Turska, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(15), 5754. [Link]

  • Sakamoto, J., et al. (2012). Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors. Bioorganic & Medicinal Chemistry, 20(18), 5494-5506. [Link]

  • ResearchGate. (2006). (PDF) Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. [Link]

  • Sangshetti, J. N., et al. (2015). (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. [Link]

  • Grunewald, G. L., et al. (1996). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 39(24), 4839-4848. [Link]

  • Zhang, C., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Janežič, D., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1599. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Semantic Scholar. (n.d.). Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Molecules, 26(21), 6436. [Link]

  • Bouziane, I., et al. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Indian Chemical Society, 100(9), 101131. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Scholl, C., et al. (2023). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules, 28(1), 297. [Link]

Sources

Application

Protocol for Dissolving 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one in DMSO for Cell Assays

Executive Summary & Physicochemical Rationale The compound 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CAS: 1609679-06-2) is a critical heterocyclic building block, frequently utilized in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CAS: 1609679-06-2) is a critical heterocyclic building block, frequently utilized in the development of targeted kinase inhibitors, such as mutant Epidermal Growth Factor Receptor (EGFR) inhibitors[1][2]. With a molecular weight of 262.05 g/mol [3], its structure presents unique solvation challenges.

As an Application Scientist, it is vital to understand the causality behind its physical behavior. The lactam (pyridin-4-one) and pyrrole moieties establish a robust intermolecular hydrogen-bonding network, while the bulky iodine atom at the 2-position significantly increases the molecule's lipophilicity. This dual nature results in high crystal lattice energy, making direct aqueous dissolution impossible and necessitating Dimethyl Sulfoxide (DMSO) as the primary solvent[4]. DMSO acts as a universal hydrogen bond acceptor, effectively disrupting the compound's intermolecular interactions to achieve a true solution.

Causality in Experimental Design: Avoiding Common Pitfalls

Standardizing the dissolution of lipophilic fragments requires strict adherence to physicochemical principles to ensure reliable bioassay data:

  • Solvent Quality (Hygroscopicity): DMSO readily absorbs atmospheric moisture. Using standard benchtop DMSO introduces water into the stock, which prematurely reduces the solvent's capacity and can degrade the iodine moiety over time. Anhydrous DMSO (>99.9% purity) is strictly required[4].

  • Preventing the "DMSO Crash": When a highly concentrated DMSO stock is pipetted directly into aqueous cell culture media, the rapid change in the dielectric constant causes the lipophilic compound to instantaneously precipitate (the "DMSO crash")[4][5]. This creates micro-suspensions rather than true solutions, leading to artificially low intracellular concentrations and highly variable IC50 data.

  • Cytotoxicity Limits: High concentrations of DMSO disrupt cell membrane integrity. The final DMSO concentration in the cellular assay must be strictly capped at ≤0.1% to 0.5% (v/v)[4].

Quantitative Data Summary

The following parameters establish the boundary conditions for preparing and handling the compound.

ParameterValue / SpecificationScientific Rationale
Compound Name 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-oneTarget analyte for kinase inhibitor assays.
CAS Number 1609679-06-2Unique chemical identifier[1].
Molecular Weight 262.05 g/mol Required for precise molarity calculations[3].
Primary Solvent Anhydrous DMSO (>99.9%)Disrupts H-bonding; prevents oxidative degradation[4].
Master Stock Conc. 10 mMBalances maximum solubility limit with downstream assay dilution needs.
Max Final DMSO ≤ 0.1% - 0.5% (v/v)Prevents solvent-induced cellular cytotoxicity[4].

Phase 1: Master Stock Preparation (10 mM)

G N1 Weigh Compound (MW: 262.05) N2 Add Anhydrous DMSO (>99.9%) N1->N2 N3 Vortex & Sonicate (37°C) N2->N3 N4 Nephelometric QC Check N3->N4 N5 Aliquot & Store (-20°C to -80°C) N4->N5

Workflow for preparing the master stock solution in anhydrous DMSO.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized powder of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh 2.62 mg of the compound using a calibrated analytical microbalance.

  • Solvation: Transfer the powder to a sterile, solvent-resistant microcentrifuge tube. Add exactly 1.0 mL of Anhydrous DMSO (>99.9% purity) to achieve a 10 mM master stock[4].

  • Dissolution: Vortex gently for 30 seconds. If particulate matter remains, sonicate the tube in a water bath at 37°C for 5–10 minutes. Caution: Do not exceed 37°C to avoid thermal degradation of the lactam ring.

  • Self-Validating QC Step: Verify kinetic solubility using a nephelometer to measure light scattering; a true solution will show baseline scattering, whereas undissolved micro-particles will spike the reading[6].

  • Aliquoting: Divide the 10 mM stock into 20 µL single-use aliquots in tightly sealed tubes. Store immediately at -20°C or -80°C to prevent freeze-thaw cycles, which force the compound out of solution[4].

Phase 2: Working Solutions & Cell Assay Dilution

G S1 10 mM Master Stock (100% DMSO) S2 Serial Dilution (100% DMSO) S1->S2 Maintain solubility S3 Intermediate Dilution (Pre-warmed Culture Media) S2->S3 Prevent precipitation (DMSO crash) S4 Final Cell Assay Plate (≤0.1% Final DMSO) S3->S4 Avoid cellular cytotoxicity

Step-wise dilution pathway to prevent aqueous precipitation and cytotoxicity.

Step-by-Step Methodology

To successfully introduce this lipophilic compound into an aqueous cellular environment without precipitation, a step-wise dilution protocol must be strictly followed[4][5]:

  • Thawing: Thaw a single 20 µL aliquot of the 10 mM master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution (in 100% DMSO): Perform all dose-response serial dilutions (e.g., 1:3 or 1:10) in 100% Anhydrous DMSO first. This ensures the compound remains fully solvated across all concentration gradients[4].

    • Example: Dilute the 10 mM stock to a 1 mM working stock in DMSO.

  • Intermediate Aqueous Dilution: Prepare an intermediate dilution by adding the DMSO working stock into pre-warmed (37°C) cell culture media.

    • Crucial Technique: Add the DMSO solution dropwise into the media while gently vortexing. Do not add media to the DMSO.

    • Dilute the 1 mM DMSO stock 1:100 into the media to create a 10 µM intermediate solution (containing 1% DMSO).

  • Final Assay Addition: Transfer the intermediate solution to the cell assay plate at a 1:10 dilution.

    • Result: The final concentration of the compound in the well is 1 µM, and the final DMSO concentration is safely reduced to 0.1% , well below the cytotoxicity threshold[4].

References

  • PubChem / Google Patents. "Patent PE-20220254-A1: 4H-PYRROLO[3,2-C]PYRIDIN-4-ONE COMPOUNDS". Available at:[Link]

  • AxisPharm. "Kinetic Solubility Assays Protocol". Available at:[Link]

  • NIH PMC. "Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library". Available at: [Link]

Sources

Method

Functionalization of the pyrrole ring in 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

An in-depth guide to the functionalization of the pyrrole ring in 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one for researchers, scientists, and drug development professionals. Introduction: The Strategic Impo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the functionalization of the pyrrole ring in 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridinone Core

The 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its rigid, tricyclic structure serves as an effective mimic of the purine core, making it a highly sought-after framework for the design of kinase inhibitors. Numerous potent and selective inhibitors of key oncological and neurological targets, such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Aurora kinases, have been developed based on this core structure.

The functionalization of this scaffold is critical for modulating potency, selectivity, and pharmacokinetic properties. The 2-iodo derivative, in particular, serves as a versatile and crucial intermediate. The iodine atom at the C2 position of the pyrrole ring acts as a highly effective "chemical handle" for introducing a wide array of molecular diversity through various transition-metal-catalyzed cross-coupling reactions. This guide provides a detailed exploration of the key functionalization strategies for this important building block, offering both the "how" and the "why" behind the protocols.

Core Synthesis: Preparing the Key Intermediate

Before functionalization, the synthesis of the 2-iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one starting material is necessary. A common and reliable method involves the iodination of the corresponding unprotected pyrrolopyridinone.

Protocol: Iodination of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

This protocol describes the electrophilic iodination at the C2 position, which is highly activated by the adjacent pyrrole nitrogen.

Experimental Workflow

A 1. Dissolve Pyrrolopyridinone in DMF B 2. Cool to 0°C (Ice Bath) A->B   C 3. Add N-Iodosuccinimide (NIS) Portion-wise B->C   D 4. Stir at 0°C to RT (Monitor by TLC/LC-MS) C->D   E 5. Quench with Na2S2O3 (aq.) D->E   F 6. Precipitate Product (Add Water) E->F   G 7. Isolate by Filtration & Dry F->G  

Caption: Workflow for the synthesis of the 2-iodo intermediate.

Step-by-Step Method:

  • Preparation: To a solution of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M), cool the mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

  • Isolation: Add water to the mixture to precipitate the product. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with water and then a minimal amount of cold diethyl ether.

  • Drying: Dry the isolated solid under high vacuum to afford the desired 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one as a stable solid.

Functionalization via Palladium-Catalyzed Cross-Coupling

The C-I bond at the C2 position is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for introducing aryl and heteroaryl moieties at the C2 position. This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, and base is crucial for efficient turnover. For electron-rich pyrroles, a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) helps stabilize the palladium center and facilitate the reductive elimination step.

Protocol: Suzuki-Miyaura Coupling of the 2-Iodo Scaffold

Reaction Scheme

sub Pyrrole-I plus1 + sub->plus1 reag Ar-B(OH)2 plus1->reag arrow --------> reag->arrow prod Pyrrole-Ar arrow->prod cond PdCl2(dppf) Na2CO3, Dioxane/H2O cond->arrow

Caption: General scheme for Suzuki-Miyaura coupling.

Step-by-Step Method:

  • Inert Atmosphere: To a flame-dried reaction vessel, add 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and sodium carbonate (Na₂CO₃) (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05-0.10 equiv).

  • Solvent & Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water (typically 4:1 or 5:1 v/v).

  • Heating: Heat the reaction mixture to 80-100°C and stir vigorously until the starting material is consumed (typically 4-16 hours, monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the 2-aryl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one product.

Data Summary Table

ParameterRecommended ValueRationale
Boronic Acid 1.2 - 1.5 equivEnsures complete consumption of the iodo-scaffold.
Catalyst PdCl₂(dppf)dppf is an excellent ligand for this type of coupling.
Base Na₂CO₃ (aq.)Mild base, effective for activating the boronic acid.
Solvent Dioxane / WaterThe aqueous phase is crucial for the transmetalation step.
Temperature 80 - 100 °CProvides sufficient thermal energy for catalytic turnover.
Typical Yield 60 - 95%Varies depending on the boronic acid used.
Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for installing terminal alkynes onto the pyrrole core, creating a C(sp²)-C(sp) bond. These alkynyl-substituted products are valuable intermediates themselves, amenable to further transformations such as click chemistry, partial or full reduction, or subsequent coupling reactions.

Mechanistic Insight: This reaction involves a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI). The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the Pd(II)-aryl intermediate. The use of a base (an amine like triethylamine or diisopropylethylamine) is essential to neutralize the HI generated during the reaction and to deprotonate the alkyne.

Protocol: Sonogashira Coupling of the 2-Iodo Scaffold

Experimental Workflow

A 1. Combine Iodo-Scaffold, Pd(PPh3)4, and CuI B 2. Evacuate & Backfill with Argon A->B C 3. Add Anhydrous Solvent (DMF or THF) B->C D 4. Add Base (e.g., TEA) & Terminal Alkyne C->D E 5. Stir at RT to 50°C (Monitor by TLC/LC-MS) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Purify by Chromatography F->G

Caption: Workflow for Sonogashira alkynylation.

Step-by-Step Method:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv), and copper(I) iodide (CuI) (0.10 equiv).

  • Solvent & Reagents: Evacuate and backfill the flask with Argon three times. Add anhydrous DMF (or THF), followed by triethylamine (TEA, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50°C can be applied. Monitor for completion by TLC or LC-MS (typically 2-8 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary Table

ParameterRecommended ValueRationale
Alkyne 1.2 equivDrives the reaction to completion.
Pd Catalyst Pd(PPh₃)₄A robust Pd(0) source for Sonogashira reactions.
Cu Co-catalyst CuI (0.1 equiv)Essential for the formation of the copper acetylide.
Base/Solvent TriethylamineActs as both the base and often as a co-solvent.
Temperature 25 - 50 °CReaction is often efficient at or near room temperature.
Typical Yield 70 - 90%Generally high-yielding for a range of alkynes.

Conclusion and Future Directions

The 2-iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is a cornerstone intermediate for the synthesis of complex, biologically active molecules. The Suzuki-Miyaura and Sonogashira couplings represent highly reliable and versatile methods for its elaboration, enabling the systematic exploration of chemical space around this privileged scaffold. While not detailed here, other important reactions such as Buchwald-Hartwig amination (for C-N bond formation), Heck coupling (for C-C bond formation with alkenes), and Stille coupling provide additional avenues for diversification. The protocols and insights provided herein serve as a robust foundation for researchers in drug discovery aiming to leverage this powerful synthetic handle.

References

  • Title: Preparation of pyrrolo[3,2-c]pyridin-4-one derivatives as protein kinase inhibitors.
  • Title: Preparation of pyrrolopyridinone compounds as GSK-3, CDK, and/or Aurora kinase inhibitors.
  • Title: Preparation of pyrrolo[3,2-c]pyridinone derivatives for use as protein kinase inhibitors.

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

Welcome to the Formulation & Solubility Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous solubility of heavily functionalized bicyclic systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubility Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous solubility of heavily functionalized bicyclic systems. This guide is specifically tailored to troubleshoot and resolve the poor aqueous solubility of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one .

Physicochemical Root Cause Analysis

Before attempting to dissolve this compound, it is critical to understand why it crashes out of solution. This molecule presents a dual formulation challenge:

  • High Crystal Lattice Energy ("Brick Dust"): The planar pyrrolo-pyridine core and the lactam (cyclic amide) motif facilitate strong intermolecular hydrogen bonding (N-H donor, C=O acceptor). This creates a highly stable, tightly packed crystal lattice that resists dissolution.

  • High Lipophilicity ("Grease Ball"): The addition of the bulky, highly polarizable iodine atom at the 2-position significantly drives up the partition coefficient (LogP), making the molecule inherently hydrophobic.

  • Lack of Ionizable Centers: Unlike standard amines, the nitrogen in the lactam ring is non-basic (pKa > 15), and the pyrrole nitrogen is only weakly acidic. The molecule remains neutral at physiological pH.

Formulation Strategy Decision Tree

FormulationDecision A 2-Iodo-1,5,6,7-tetrahydro-4H- pyrrolo[3,2-c]pyridin-4-one (Poorly Soluble API) B Assess Physicochemical Properties (High LogP, Non-ionizable Lactam) A->B C In Vitro / Early PK? (Need quick liquid formulation) B->C Phase D Late Preclinical / Clinical? (Need stable solid dosage) B->D Phase E Cosolvent & Surfactant System (e.g., PEG400/Tween 80) C->E F Cyclodextrin Complexation (e.g., HP-β-CD / SBE-β-CD) C->F G Amorphous Solid Dispersion (ASD) (Spray Drying / Hot Melt Extrusion) D->G H Lipid-Based Formulation (SEDDS / SMEDDS) D->H

Decision tree for selecting a solubility enhancement strategy based on development phase.

Section 1: Interactive Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO for my in vitro biochemical assay, but it immediately precipitates when diluted into the aqueous assay buffer (pH 7.4). How can I prevent this? A1: This is a classic solvent-shift precipitation. DMSO is a powerful hydrogen-bond acceptor that breaks the crystal lattice, but upon introduction to water, the hydrophobic iodine and bicyclic core force the compound to rapidly recrystallize to minimize contact with water. Solution: Pre-coat the compound with a surfactant before aqueous dilution. We recommend preparing a ternary mixture: dissolve the API in DMSO, add a co-solvent like PEG400, and finally a surfactant like Tween-80 (e.g., 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Buffer). The surfactant micelles will trap the hydrophobic core and prevent nucleation.

Q2: I tried adjusting the pH to 2.0 and 10.0 to force dissolution, but the solubility didn't improve. Why? A2: Your compound lacks strongly ionizable functional groups. The pyrrole nitrogen and the saturated lactam nitrogen do not readily accept or donate protons within the standard formulation pH range (pH 2-10). Because the molecule remains neutral, pH-driven solubility enhancement (which relies on forming a highly soluble ionized species) is fundamentally incompatible with this API.

Q3: We need to dose this compound orally in mice at 50 mg/kg for a PK study, but we cannot use high levels of DMSO. What is the best liquid formulation? A3: For high-concentration in vivo dosing of non-ionizable, lipophilic compounds, Cyclodextrin Complexation is the gold standard[1]. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 2-iodo-pyrrole moiety, while the hydrophilic exterior ensures aqueous solubility[2]. This forms a 1:1 or 1:2 host-guest inclusion complex that is well-tolerated orally and intravenously[3].

CDMechanism API Free API (Hydrophobic Iodine Motif) Complex Inclusion Complex (Water Soluble) API->Complex Thermodynamic Equilibrium CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Thermodynamic equilibrium of HP-β-CD encapsulating the hydrophobic 2-iodo motif.

Q4: We are moving toward solid oral dosage forms (tablets). How do we permanently overcome the high crystal lattice energy? A4: You must bypass the crystal lattice entirely by formulating an Amorphous Solid Dispersion (ASD) [4]. By dissolving the drug and a hydrophilic polymer (e.g., HPMCAS, PVP-VA) in a common volatile solvent and rapidly spray-drying the mixture, the drug is kinetically trapped in a high-energy, amorphous state[5]. When this ASD enters the GI tract, it generates a highly supersaturated solution, drastically improving absorption[6].

Section 2: Validated Experimental Protocols
Protocol A: Phase-Solubility Profiling (Cyclodextrin Complexation)

Purpose: To determine the stoichiometric ratio and binding affinity ( K1:1​ ) of the API with HP-β-CD to optimize the dosing vehicle. This is a self-validating protocol ensuring thermodynamic equilibrium.

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing HP-β-CD at increasing concentrations (e.g., 0, 5, 10, 20, 50, and 100 mM) in purified water or standard saline.

  • API Addition: Add an excess amount of crystalline 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (approx. 10 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking water bath at 25°C and 150 rpm for 48–72 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Filter the suspensions through a 0.45 µm PTFE syringe filter (discarding the first 0.5 mL to saturate the filter membrane).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API concentration using HPLC-UV.

  • Data Analysis: Plot the API concentration (M) against the HP-β-CD concentration (M). A linear plot ( AL​ type) indicates a 1:1 inclusion complex. Calculate the stability constant ( K1:1​ ) using the Higuchi-Connors equation: K1:1​=Slope/[S0​×(1−Slope)] , where S0​ is the intrinsic solubility in water.

Protocol B: Preparation of Amorphous Solid Dispersions (Spray Drying)

Purpose: To create a stable, high-energy amorphous matrix for solid dosage formulation.

  • Solvent Selection: Identify a volatile solvent system capable of dissolving both the API and the carrier polymer. A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 80:20 v/v) is typically effective for lipophilic lactams.

  • Solution Preparation: Dissolve the API and a polymer (e.g., Copovidone / PVP-VA 64) at a 1:3 weight ratio in the solvent system to achieve a total solids concentration of 5-10% w/v. Stir until completely clear.

  • Spray Drying Parameters: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290). Set the inlet temperature to 70-80°C (depending on the solvent's boiling point), aspirator to 100%, and pump speed to 10-15%.

  • Secondary Drying: Collect the resulting powder from the cyclone and place it in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation: Confirm the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD) (looking for a broad "halo" instead of sharp crystalline peaks) and Differential Scanning Calorimetry (DSC) (looking for a single glass transition temperature, Tg​ ).

Section 3: Quantitative Data Summary

Table 1: Comparison of Solubility Enhancement Strategies for 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

StrategyMechanism of ActionExpected Solubility GainBest Use CaseLimitations
pH Adjustment / Salts Ionization of functional groups< 1.5xN/A (Compound is non-ionizable)Ineffective for neutral lactams
Cosolvent + Surfactant Micellar encapsulation & dielectric constant reduction10x - 50xIn vitro assays, early IV PKToxicity/hemolysis at high %
Cyclodextrin (HP-β-CD) Host-guest hydrophobic inclusion complex50x - 500xPreclinical in vivo dosing (PO/IV)High excipient-to-drug mass ratio
Amorphous Solid Dispersion Disruption of crystal lattice energy100x - 1000x (Supersaturation)Clinical solid oral dosage (Tablets)Thermodynamic instability (recrystallization risk)
References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: nih.gov.
  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Source: mdpi.com.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Source: nih.gov.
  • Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning. Source: mdpi.com.
  • Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam: Phase-Solubility Analysis, Thermodynamic Properties. Source: scirp.org.
  • Enhancement of dissolution performance of amorphous solid dispersions by plasticization. Source: purdue.edu.

Sources

Optimization

How to prevent deiodination of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one during coupling reactions

A Guide to Preventing Deiodination in Coupling Reactions Welcome to the technical support center for 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Deiodination in Coupling Reactions

Welcome to the technical support center for 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with complex heterocyclic systems and the challenges that can arise during palladium-catalyzed cross-coupling reactions. One of the most common pitfalls is the undesired side reaction of deiodination, which leads to the formation of the corresponding des-iodo impurity, reducing the yield of your desired product and complicating purification.

This document provides in-depth troubleshooting advice in a question-and-answer format to help you diagnose and prevent deiodination, ensuring the integrity and success of your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of the deiodinated byproduct in my Suzuki-Miyaura coupling reaction. What is causing this?

A1: The primary cause of deiodination in Suzuki-Miyaura coupling is the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can participate in a competing catalytic cycle that results in the reductive cleavage of the carbon-iodine bond.[1]

Mechanistic Insight:

The generally accepted mechanism for dehalogenation involves the formation of a Pd-H species which can arise from several sources within your reaction mixture, including:

  • Reaction with bases: Certain bases can react with the palladium catalyst to generate Pd-H.

  • Solvents: Protic solvents, such as alcohols, or even trace amounts of water, can serve as hydride sources.[1]

  • Boronic acid decomposition: The decomposition of the boronic acid coupling partner can also lead to the formation of hydride sources.

Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X), leading to the formation of the dehalogenated arene (Ar-H) and regenerating the palladium catalyst for further deiodination.[1]

Troubleshooting Flowchart for Deiodination in Suzuki Coupling

G start Deiodination Observed in Suzuki Coupling base Is your base a strong alkoxide (e.g., NaOtBu)? start->base ligand Are you using a bulky, -rich ligand? base->ligand No solution Problem Resolved base->solution Yes (Switch to K3PO4 or Cs2CO3) solvent Are you using an aprotic solvent? ligand->solvent No (Switch to SPhos, XPhos) ligand->solution Yes temp Is the reaction temperature optimized? solvent->temp Yes solvent->solution No (Switch to Dioxane, THF, or Toluene) boronic_acid Is your boronic acid pure? temp->boronic_acid Yes (Try lowering the temperature) temp->solution No boronic_acid->solution Yes boronic_acid->solution No (Use freshly purified boronic acid)

Caption: A troubleshooting flowchart for addressing deiodination in Suzuki coupling reactions.

Recommended Actions:

  • Optimize Your Base: Strong alkoxide bases are often implicated in the formation of Pd-H species.

    • Action: Switch to a milder inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] These bases are less prone to generating hydride intermediates.

  • Ligand Selection is Crucial: The choice of phosphine ligand can significantly influence the relative rates of the desired coupling versus the undesired deiodination.

    • Action: Employ bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos. These ligands promote the reductive elimination step of the desired product and can disfavor the formation of Pd-H species.[1][2]

  • Solvent Choice Matters: Aprotic solvents are generally preferred to minimize the availability of proton sources that can lead to deiodination.

    • Action: Utilize solvents like dioxane, THF, or toluene.[1] Ensure your solvents are anhydrous.

  • Temperature Control: While higher temperatures can accelerate the desired reaction, they can also increase the rate of side reactions, including deiodination.

    • Action: Attempt the reaction at a lower temperature. For instance, reactions that are sluggish at room temperature may proceed cleanly at 50-80°C.[3]

Q2: I'm performing a Sonogashira coupling and observing significant deiodination. Are the causes similar to Suzuki coupling?

A2: Yes, the underlying causes are similar, but there are some nuances specific to the Sonogashira reaction. The formation of palladium-hydride species is still a primary concern. However, the presence of a copper co-catalyst and an amine base in traditional Sonogashira protocols introduces additional variables.

Mechanistic Insight:

In Sonogashira coupling, the amine base can contribute to the formation of Pd-H species. Furthermore, the copper acetylide formation and the subsequent transmetalation to palladium are key steps. If these are slow relative to the formation of Pd-H and subsequent reductive deiodination, the side reaction will be more prevalent.

Key Parameter Optimization for Sonogashira Coupling

ParameterRecommendation to Minimize DeiodinationRationale
Catalyst System Consider a copper-free Sonogashira protocol.Reduces side reactions associated with copper and simplifies the reaction mixture.[4]
Base Use a non-nucleophilic, sterically hindered amine base like diisopropylethylamine (DIPEA) or a weaker base.Minimizes the formation of Pd-H species.
Ligand Employ electron-rich and bulky phosphine ligands.Stabilizes the palladium center and promotes the desired catalytic cycle.[5]
Solvent Use aprotic solvents like DMF or THF.Reduces the availability of proton sources.[4]
Temperature Perform the reaction at the lowest effective temperature.Decreases the rate of competing deiodination.

Recommended Actions:

  • Explore Copper-Free Conditions: The elimination of the copper co-catalyst can lead to a cleaner reaction profile.

    • Action: Utilize a palladium catalyst in the presence of a suitable base and ligand without the addition of a copper salt.[4][6] Tetrabutylammonium acetate has been shown to be an effective base in some copper-free systems.[4]

  • Careful Selection of Amine Base: If a traditional Sonogashira is necessary, the choice of amine is critical.

    • Action: Avoid primary and secondary amines which can have competing reactivity. Opt for a tertiary amine like triethylamine or a more hindered base.

Q3: In my Buchwald-Hartwig amination, the deiodination of my starting material is outcompeting the C-N bond formation. What can I do?

A3: Deiodination in Buchwald-Hartwig amination is a known issue, particularly with electron-rich or N-heterocyclic aryl iodides. The iodide formed during the reaction can also have an inhibitory effect on the catalyst.[7]

Mechanistic Insight:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to the Pd(0) complex. The resulting Pd(II) intermediate can be susceptible to the formation of palladium-hydride species, leading to deiodination. Additionally, the iodide anion generated can form stable bridging iodide dimers with the palladium catalyst, which are less reactive and can slow down the desired catalytic cycle.[8]

Proposed Catalytic Cycles: Desired Coupling vs. Deiodination

G cluster_0 Desired Buchwald-Hartwig Amination cluster_1 Undesired Deiodination Pathway pd0_a Pd(0)L oa_a Ar-Pd(II)-I(L) pd0_a->oa_a Oxidative Addition (Ar-I) amine_binding [Ar-Pd(II)-NHR'R''](L) oa_a->amine_binding + Amine, - I- re_a Ar-NR'R'' amine_binding->re_a Reductive Elimination re_a->pd0_a Regenerates Catalyst pd0_b Pd(0)L oa_b Ar-Pd(II)-I(L) pd0_b->oa_b Oxidative Addition (Ar-I) pd_h H-Pd(II)-I(L) oa_b->pd_h Hydride Source re_b Ar-H pd_h->re_b Reductive Elimination re_b->pd0_b Regenerates Catalyst

Caption: Competing catalytic cycles in Buchwald-Hartwig amination leading to the desired product or the deiodinated byproduct.

Recommended Actions:

  • Ligand Choice is Paramount: The use of sterically hindered biarylphosphine ligands is crucial for successful Buchwald-Hartwig aminations and can help mitigate deiodination.

    • Action: Employ ligands such as BrettPhos. These ligands have been shown to prevent the formation of inhibitory palladium iodide dimers.[8] The steric bulk of these ligands also facilitates the reductive elimination of the desired C-N coupled product.[9][10]

  • Solvent System to Precipitate Iodide Salts: The inhibitory effect of the iodide byproduct can be overcome by choosing a solvent system in which the iodide salt is insoluble.

    • Action: Consider using a solvent system where the sodium iodide byproduct precipitates out of the reaction mixture, thus driving the equilibrium towards the desired product.[8]

  • Base Selection: As with other coupling reactions, the choice of base is important.

    • Action: Sodium tert-butoxide is a commonly used base, but if deiodination is severe, consider a weaker base or a phosphate base.

General Preventative Measures for All Coupling Reactions

  • High-Purity Reagents: Ensure that all reagents, especially the palladium catalyst and ligands, are of high purity. Impurities can sometimes interfere with the catalytic cycle.

  • Inert Atmosphere: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can damage the palladium catalyst and lead to side reactions.

  • Degassing: Thoroughly degas all solvents to remove dissolved oxygen.

By understanding the underlying mechanisms of deiodination and systematically optimizing your reaction parameters, you can significantly improve the outcome of your coupling reactions with 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one.

References

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2016). The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Gereben, B., Salvatore, D., Harney, J. W., Tu, H. M., & Larsen, P. R. (2001). The human type 2 iodothyronine deiodinase is a selenoprotein highly expressed in a mesothelioma cell line.
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A highly active catalyst for the palladium-catalyzed cross-coupling of a broad range of amines and aryl chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. Available from: [Link]

  • MDPI. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. Available from: [Link]

  • Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(21), 11776-11796. Available from: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for the palladium-catalyzed amination of aryl halides.
  • RojasLab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available from: [Link]

  • American Chemical Society. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available from: [Link]

  • American Chemical Society. (2014). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available from: [Link]

  • National Institutes of Health. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC. Available from: [Link]

  • National Institutes of Health. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. Available from: [Link]

  • Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Available from: [Link]

  • Semantic Scholar. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. Semantic Scholar. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • National Institutes of Health. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PubMed. Available from: [Link]

  • National Institutes of Health. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. PMC. Available from: [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reactions of Arylindium Reagents Prepared Directly from Aryl Iodides and Indium Metal. PMC. Available from: [Link]

  • National Institutes of Health. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PMC. Available from: [Link]

  • ResearchGate. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ResearchGate. Available from: [Link]

  • American Chemical Society. (2009). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI. Available from: [Link]

  • American Chemical Society. (2023). Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). a) Reductive coupling of epoxides and (hetero)aryl iodides. b) Selected products. c) Proposed catalytic mechanism. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh 3 ) 4 ]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology. Available from: [Link]

  • National Institutes of Health. (n.d.). A Mammalian Reductive Deiodinase has Broad Power to Dehalogenate Chlorinated and Brominated Substrates. PMC. Available from: [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]

  • YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available from: [Link]

  • YouTube. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. Available from: [Link]

  • Endocrinology and Metabolism. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism. Available from: [Link]

  • National Institutes of Health. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. PubMed. Available from: [Link]

  • National Institutes of Health. (2006). Deiodinases: implications of the local control of thyroid hormone action. PMC. Available from: [Link]

  • Beilstein-Institut. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (7S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. PubChem. Available from: [Link]

  • ResearchGate. (n.d.). 6-Hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one. ResearchGate. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 4H-Pyrrolo[3,2,1-ij]quinoline, 1,2,5,6-tetrahydro-6-methyl-. NIST WebBook. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

Prepared by: Senior Application Scientist, Purification & Separation Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the chroma...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Purification & Separation Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. The content is structured in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.

Section 1: Foundational Understanding & Initial Screening

This section addresses the fundamental properties of the target molecule and outlines a systematic approach to developing a purification method from the ground up.

Q1: What are the key structural features of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one that influence its chromatographic behavior?

A: The chromatographic behavior of this molecule is dictated by three primary structural features:

  • High Polarity: The presence of a lactam (a cyclic amide) and a secondary amine within the fused pyrrolo-pyridinone core makes the molecule highly polar. These groups can participate in strong hydrogen bonding with the polar stationary phase (e.g., silica gel)[1][2]. This inherent polarity means the compound will have strong retention and require a highly polar mobile phase for elution in normal-phase chromatography.

  • Basic Character: The nitrogen atom in the tetrahydro-pyridine ring is basic. This is the most critical feature for troubleshooting. Basic compounds are notorious for interacting strongly with the acidic silanol groups (Si-OH) present on the surface of standard silica gel[3][4]. This acid-base interaction leads to non-ideal chromatographic behavior, most commonly observed as significant peak tailing[5].

  • Potential for Instability: The fused heterocyclic system, particularly with an iodo-substituent, may be sensitive to the highly acidic environment of standard silica gel, potentially leading to degradation during long purification runs[6][7].

Understanding these characteristics is paramount to developing a successful purification strategy. The primary challenges will be overcoming the strong retention on silica and mitigating the peak tailing caused by the basic nitrogen.

Q2: I'm starting my purification. What initial TLC solvent systems should I screen to find a suitable mobile phase?

A: Given the compound's high polarity, standard, less-polar solvent systems like hexane/ethyl acetate are unlikely to be effective. Your screening should focus on more polar solvent combinations. A systematic approach using Thin Layer Chromatography (TLC) is the most efficient way to identify a promising solvent system[8].

Experimental Protocol: Initial TLC Screening

  • Prepare a Stock Solution: Dissolve a small amount of your crude sample in a strong solvent like methanol (MeOH) or dichloromethane (DCM).

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto at least three different silica gel TLC plates.

  • Develop the Plates: Place each plate in a separate, covered chamber containing one of the solvent systems recommended in Table 1. Ensure the solvent level is below the spot line[9].

  • Analyze the Results: After the solvent front has moved to about 1 cm from the top of the plate, remove and visualize the spots (e.g., under UV light). The ideal solvent system will move the target compound to a Retention Factor (Rf) of approximately 0.2-0.4[1][10].

Table 1: Recommended Starting Solvent Systems for TLC Screening (Normal Phase)

System No.Non-Polar ComponentPolar ComponentStarting Ratio (v/v)Comments
1Dichloromethane (DCM)Methanol (MeOH)95 : 5A classic starting point for polar compounds. Gradually increase MeOH if Rf is too low.
2Ethyl Acetate (EtOAc)Methanol (MeOH)90 : 10Offers different selectivity compared to DCM. Can be effective if DCM/MeOH fails.
3Chloroform (CHCl₃)Methanol (MeOH)90 : 10Use with caution due to toxicity. Sometimes provides unique selectivity.
4Dichloromethane (DCM)Acetonitrile (ACN)90 : 10Acetonitrile provides different selectivity due to its dipole character[8].

The goal of this initial screening is to find a binary system that provides the correct polarity to move the compound off the baseline. Optimization of peak shape will come next.

G

Section 2: Troubleshooting Common Purification Problems

This section focuses on resolving the most frequent and frustrating issues encountered during the purification of this specific pyrrolo-pyridinone derivative.

Q3: My compound is stuck at the baseline (Rf = 0) on the TLC plate, even in 100% Ethyl Acetate or 90:10 DCM/MeOH. What should I do?

A: This is a classic sign that your mobile phase is not polar enough to overcome the strong interactions between your highly polar compound and the silica gel stationary phase[11].

Solution Strategy:

  • Increase Mobile Phase Polarity Drastically: The next logical step is to increase the concentration of the most polar solvent, typically methanol. Prepare solvent systems with higher percentages of methanol.

    • Try DCM/MeOH in ratios of 85:15, 80:20, and even 70:30.

    • If the compound is still at the baseline, a small amount of a very polar, hydrogen-bonding solvent like water can be added to the mobile phase (e.g., DCM/MeOH/H₂O in a 90:9:1 ratio), but this can lead to slow column runs.

  • Add a Basic Modifier: If increasing polarity alone does not work, the issue is likely the strong acid-base interaction with the silica. The basic nitrogen on your molecule is being protonated by the acidic silanols, effectively immobilizing it. Adding a small amount of a competing base to the mobile phase will neutralize these active sites[3][10].

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your most promising polar solvent system (e.g., 90:10 DCM/MeOH + 1% TEA).

    • Mechanism: The TEA will preferentially bind to the acidic silanol sites on the silica, preventing your target molecule from interacting with them as strongly. This allows the mobile phase to elute the compound effectively[4][5].

Q4: I've found a solvent system that moves my compound, but I'm seeing significant peak tailing (comet-like streaks) on my TLC and column. How can I get symmetrical peaks?

A: Peak tailing is the definitive symptom of strong, non-ideal interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface[3]. To achieve sharp, symmetrical peaks, you must suppress this interaction using a mobile phase modifier.

G

Experimental Protocol: Eliminating Peak Tailing

  • Identify Best "Polarity" System: Using the protocol from Q2, find the DCM/MeOH or EtOAc/MeOH ratio that gives an Rf of ~0.3, even if the spot is tailing.

  • Add a Modifier: Prepare several variations of this mobile phase, each containing a different modifier as detailed in Table 2.

  • Run Comparative TLCs: Run TLCs with each modified solvent system side-by-side. You should observe a dramatic improvement in spot shape. The Rf value may also increase slightly.

  • Select and Scale-Up: Choose the modifier that provides the best combination of Rf and spot symmetry for your column chromatography run.

Table 2: Mobile Phase Modifiers to Improve Peak Shape

ModifierTypical ConcentrationMechanismProsCons
Triethylamine (TEA) 0.5 - 2% (v/v)Competing base, masks silanol sites[5][10].Highly effective, volatile (easy to remove).Can be difficult to remove from very non-polar compounds.
Ammonium Hydroxide 0.5 - 2% (v/v)Competing base, provides ammonium ions.Effective, can be less odorous than TEA.Can affect pH-sensitive compounds.
Acetic Acid (AcOH) 0.5 - 1% (v/v)Suppresses ionization of silanols by lowering pH[12].Useful for acidic or neutral compounds.Not recommended for this basic molecule , as it will protonate the analyte, increasing its retention.

For 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, Triethylamine (TEA) is the most highly recommended modifier.

Q5: My compound appears to be decomposing on the silica gel during the column run. How can I confirm this and prevent it?

A: Compound instability on silica is a common problem, especially for sensitive molecules[6]. The acidic nature of the stationary phase can catalyze degradation.

Protocol: Stability Test (2D TLC)

  • Spot and Run: Spot your crude material on a TLC plate and develop it normally with your chosen solvent system.

  • Dry and Rotate: After the first run, remove the plate and let it dry completely in a fume hood for 10-15 minutes, allowing full exposure to the silica and air.

  • Second Run: Rotate the plate 90 degrees and develop it again in the same solvent system.

  • Analyze: If the compound is stable, you will see all spots migrate to form a single diagonal line. If degradation is occurring on the silica, new spots will appear that are not on the diagonal. This confirms instability[6].

Solutions to Prevent Degradation:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with 2-3 column volumes of your mobile phase containing 1-2% TEA. This neutralizes the most acidic sites[10]. Then, switch back to your regular mobile phase for the run.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.

    • Neutral or Basic Alumina: An excellent alternative for acid-sensitive basic compounds. Note that solvent systems will need to be re-screened as alumina has different activity levels.

    • Bonded Silica (Amino or Diol): These phases have functional groups bonded to the silica surface that are less acidic and can offer different selectivity[11][13].

  • Work Quickly: Minimize the time the compound spends on the column. Use a slightly more polar solvent system to elute the compound faster, and consider using flash chromatography with positive pressure to speed up the flow rate.

Section 3: Advanced & Alternative Strategies

Q6: When should I consider using a gradient elution versus an isocratic system?

A: The choice depends on the complexity of your crude mixture.

  • Use Isocratic Elution (constant solvent composition): If your TLC shows the target compound is well-separated from all impurities (large ΔRf), a simple isocratic elution is faster and easier to perform.

  • Use Gradient Elution (increasing solvent polarity over time): This is the preferred method if your crude sample contains multiple components with a wide range of polarities[14][15]. A gradient allows you to first elute non-polar impurities in a weak solvent, then gradually increase the polarity to elute your target compound, and finally wash off very polar "baseline" impurities with a strong solvent. This results in better resolution, sharper peaks for later-eluting compounds, and faster overall run times[16][17].

Q7: Normal-phase chromatography isn't working well. What are the pros and cons of switching to Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A: If you cannot achieve a good separation on silica or alumina, switching chromatographic modes is a powerful option.

  • Reversed-Phase (RP) Chromatography:

    • Principle: Uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically water/acetonitrile or water/methanol)[18][19]. Highly polar compounds, like yours, elute very early, often in the void volume, because they have little affinity for the non-polar stationary phase.

    • Pros: Excellent for purifying less-polar impurities away from your highly polar product. Modern RP columns with polar end-capping are designed for better retention of polar molecules in highly aqueous mobile phases[20].

    • Cons: Your target compound will likely have very low retention, which may not be sufficient for separating it from other polar impurities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Principle: HILIC uses a polar stationary phase (like bare silica, diol, or amino) and a mobile phase of high organic content (>80% acetonitrile) with a small amount of aqueous buffer[13][21]. It is specifically designed for the retention and separation of very polar compounds that are poorly retained in reversed-phase[22].

    • Pros: This is an excellent alternative for your molecule. It provides strong retention for polar compounds and uses volatile, mass spectrometry-compatible solvents[13].

    • Cons: Requires careful column equilibration and can be more sensitive to the water content in the sample and mobile phase.

Recommendation: If normal-phase fails, HILIC is the most promising alternative strategy for achieving high-resolution separation of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one.

References

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters. [Link]

  • Yaroshenko, D. V., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Various Authors. (2018). For highly polar compound, how to do the purification? ResearchGate. [Link]

  • Pure Synth. (2025). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Department of Chemistry. [Link]

  • Wang, T., et al. (2019). Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry. [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. [Link]

  • Li, Y., et al. (2024). Chromatographic evaluation and application of nitrogenous heterocyclic ring-bonded stationary phase in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • PubChem. (n.d.). 2-(2-Quinolin-3-ylpyridin-4-YL)-1,5,6,7-tetrahydro-4H-pyrrolo(3,2-C)pyridin-4-one. National Center for Biotechnology Information. [Link]

  • Edjlali, M., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Li, H., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. [Link]

  • Liu, M., et al. (2013). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. PMC. [Link]

  • O'Brien, M., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments. [Link]

  • Dong, M. W. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. LCGC North America. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

  • Rybakov, V. B., et al. (2013). 6-Hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one. Acta Crystallographica Section E. [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Biotage. [Link]

  • ResearchGate. (2025). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]

  • Restek. (n.d.). Troubleshooting Guide. Restek. [Link]

  • Snow, N. H. (2026). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl. Cheméo. [Link]

  • Gamage, S., et al. (2018). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Klára, V., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of nitrogen-containing fused-polycyclic compounds from tyramine derivatives using phenol dearomatization and cascade cyclization. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal. [Link]

  • Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization. Wiley-VCH. [Link]

  • McCalley, D. V. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

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Optimization

Improving overall yield in 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one scale-up synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists scaling up the synthesis of 2-Iodo-1,5,6,7-tetrahyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists scaling up the synthesis of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CAS: 1609679-06-2)[1].

This fused pyrrolopyridinone is a highly valuable intermediate in the development of kinase inhibitors (such as RET and Cdc7 inhibitors)[2]. However, scaling up its late-stage halogenation presents significant challenges regarding regioselectivity, exotherm control, and oxidative degradation. This guide maps out the causality behind these issues and provides a self-validating protocol to ensure high-yield, reproducible scale-up.

Section 1: Mechanistic Principles & Selectivity Logic

The transformation relies on the electrophilic aromatic substitution ( SE​Ar ) of the pyrrole core using N-Iodosuccinimide (NIS). The C2 position (alpha to the pyrrole nitrogen) is kinetically favored because the resulting Wheland intermediate (sigma complex) allows the positive charge to be delocalized over three atoms. Conversely, attack at C3 (beta position) only allows delocalization over two atoms, making it thermodynamically driven at higher temperatures[3].

Pathway SM 1,5,6,7-tetrahydro-4H- pyrrolo[3,2-c]pyridin-4-one (Starting Material) Sigma2 C2-Sigma Complex (Kinetically Favored) SM->Sigma2 + NIS (0 °C) Sigma3 C3-Sigma Complex (Thermodynamically Favored) SM->Sigma3 + NIS (> 20 °C) Degrad Oxidative Degradation (Polymeric Tar) SM->Degrad O2 / Light NIS N-Iodosuccinimide (Electrophile) NIS->Sigma2 NIS->Sigma3 Prod 2-Iodo Product (Desired Target) Sigma2->Prod - Succinimide Byprod1 3-Iodo Impurity (Undesired) Sigma3->Byprod1 - Succinimide Byprod2 2,3-Diiodo Impurity (Over-reaction) Prod->Byprod2 Excess NIS

Fig 1: Mechanistic pathway of pyrrole iodination highlighting regioselectivity and degradation.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my yield drop from 85% at gram-scale to <50% at kilogram-scale? A: This is fundamentally a heat transfer issue. The electrophilic iodination of the pyrrole ring is highly exothermic. At the gram scale, a standard round-bottom flask dissipates heat rapidly. At the kilogram scale, the reduced surface-area-to-volume ratio causes heat accumulation. If the internal temperature exceeds 5 °C, the kinetic preference for C2-iodination diminishes, leading to thermodynamically driven C3-iodination and rapid oxidative degradation[3]. Causality-Driven Solution: Implement jacket cooling to -5 °C and add NIS in 5–10 equal portions. Do not proceed to the next portion until the internal temperature stabilizes below 2 °C.

Q2: I am seeing significant C3-iodo and di-iodo impurities. How can I improve regioselectivity? A: Regioselectivity is governed by the stability of the Wheland intermediate, but it is easily overridden by localized over-stoichiometry. If the starting material is poorly soluble and forms a suspension, the dissolved fraction of the substrate is exposed to a massive relative excess of NIS, driving the formation of the 2,3-diiodo impurity. Causality-Driven Solution: Ensure the starting material is completely dissolved in anhydrous DMF before cooling and restrict NIS to exactly 1.05 equivalents[4].

Q3: The reaction mixture turns dark brown/black, and the isolated product is heavily discolored. A: Pyrroles are notoriously sensitive to oxidation, particularly in the presence of halogens, forming polymeric "black tar". The discoloration is caused by unreacted iodine ( I2​ ) byproducts and oxidized pyrrole species[2]. Causality-Driven Solution: The reaction must be run under a strict nitrogen atmosphere. Crucially, the reaction must be quenched with a cold, aqueous reductive agent—such as 10% sodium sulfite ( Na2​SO3​ )—while the reactor is still at 0 °C[4]. This instantly reduces residual electrophilic iodine species to inert iodide ( I− ), halting oxidative degradation before the temperature is raised for isolation.

Section 3: Standardized Scale-Up Protocol (Self-Validating System)

To guarantee reproducibility, the following 1.0 kg scale-up protocol integrates In-Process Controls (IPCs) at every critical juncture, ensuring the workflow validates itself before proceeding to the next step.

Step 1: Substrate Dissolution

  • Action: Charge 1.0 kg of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one into a reactor. Add 10 L of anhydrous DMF. Stir at 20 °C under N2​ until complete dissolution.

  • Causality: DMF disrupts the strong intermolecular hydrogen bonding of the lactam and pyrrole NH groups. Complete dissolution prevents localized over-stoichiometry.

  • Validation (IPC 1): Visual inspection must confirm a clear, homogenous solution with no particulates.

Step 2: Cryogenic Cooling

  • Action: Apply jacket cooling to bring the internal temperature to 0 °C to -5 °C.

  • Causality: Low temperature locks the reaction into the kinetically favored C2-pathway.

  • Validation (IPC 2): Calibrated internal thermocouple reads ≤ 0 °C for a continuous 15 minutes.

Step 3: Electrophilic Addition

  • Action: Add 1.05 eq of NIS (approx. 1.73 kg) in 10 equal portions over 2 hours. Maintain internal temp < 5 °C.

  • Causality: Portion-wise addition controls the exotherm, preventing thermal runaway and C3-iodination.

  • Validation (IPC 3): HPLC analysis of an aliquot 1 hour after the final addition. The reaction is validated as complete when Starting Material is < 1.0% (Area%).

Step 4: Reductive Quench

  • Action: Slowly charge 2.0 L of 10% aq. Na2​SO3​ while maintaining the temperature ≤ 5 °C[4].

  • Causality: Instantly neutralizes unreacted NIS and I2​ , preventing oxidative polymerization during workup.

  • Validation (IPC 4): Starch-iodide paper test on the mixture must be negative (no blue/black color).

Step 5: Isolation

  • Action: Add 15 L of chilled DI water to precipitate the product. Filter, wash with water and cold ethanol, and dry under vacuum at 40 °C.

  • Causality: Water acts as an anti-solvent to crash out the product. Ethanol removes residual DMF and the succinimide byproduct.

  • Validation (IPC 5): Final HPLC purity must be ≥ 98.0%, with the di-iodo impurity ≤ 0.5%.

Workflow Step1 1. Substrate Dissolution (DMF, N2 atm, 20 °C) Step2 2. Cryogenic Cooling (Reactor Temp: 0 to -5 °C) Step1->Step2 Step3 3. Portion-wise NIS Addition (Maintain Internal Temp < 5 °C) Step2->Step3 Step4 4. IPC Monitoring (HPLC: SM < 1% Area) Step3->Step4 Step5 5. Reductive Quench (10% aq. Na2SO3 at 0 °C) Step4->Step5 Step6 6. Isolation & Wash (Filtration, H2O/EtOH wash) Step5->Step6

Fig 2: Standardized self-validating workflow for the scale-up iodination of pyrrolopyridinones.

Section 4: Quantitative Data Summary

The following table summarizes the causal impact of optimizing reaction parameters during scale-up, demonstrating how strict control over the variables dictates final yield and purity.

ParameterSub-optimal ConditionOptimized Scale-Up ConditionImpact on Yield / Purity
Solvent THF / MethanolAnhydrous DMF DMF ensures complete dissolution of the lactam, preventing heterogeneous over-iodination.
Temperature Ambient (20–25 °C)Cryogenic (0–5 °C) Low temp suppresses C3-iodination and oxidative degradation. Purity increases from ~75% to >98%.
NIS Equivalents 1.20 – 1.50 eq1.05 eq Strict stoichiometric control minimizes the formation of the 2,3-diiodo impurity.
Quenching Agent Water / Brine10% aq. Na2​SO3​ (at 0 °C) Reductive quench neutralizes unreacted NIS/ I2​ , preventing product discoloration (black tar).
Overall Yield 45–50%82–88% Optimized heat transfer and controlled addition prevent thermal runaway at the kilogram scale.

Section 5: References

  • Title: WO2022066734A1 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer Source: Google Patents URL: [4]

  • Title: WO2019143977A1 - Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors Source: Google Patents URL: [2]

  • Title: Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives Source: ResearchGate (Organic & Biomolecular Chemistry) URL: [3]

  • Title: 736990-65-1 | 6,7-Dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one Source: BLDpharm URL: [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cross-Coupling Reactivity: 2-Iodo vs. 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

Target Audience: Researchers, scientists, and drug development professionals. Focus: Scaffold functionalization, mechanistic causality, and optimized experimental protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Scaffold functionalization, mechanistic causality, and optimized experimental protocols.

Introduction & Scaffold Significance

The 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one core is a privileged bicyclic lactam scaffold, prominently featured in recent targeted oncology therapies[1]. Notably, it forms the structural foundation for STX-721, a highly mutant-selective EGFR/HER2 exon 20 insertion inhibitor[2], as well as emerging CSNK1[3] and BUB1 kinase inhibitors[1].

During the hit-to-lead optimization of these kinase inhibitors, late-stage functionalization at the C2 position of the pyrrole ring is critical for exploring structure-activity relationships (SAR). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the standard method for introducing aryl or heteroaryl groups. However, the choice of the electrophilic halide—specifically 2-iodo versus 2-bromo—profoundly impacts the reaction trajectory, required conditions, and overall yield.

Mechanistic Causality: Iodo vs. Bromo Reactivity

The fundamental difference between the 2-iodo and 2-bromo analogs lies in the thermodynamics of the oxidative addition step in the palladium catalytic cycle.

  • Oxidative Addition Dynamics: The C–I bond is significantly weaker (~240 kJ/mol) than the C–Br bond (~285 kJ/mol). Consequently, the 2-iodo analog undergoes rapid oxidative addition with Pd(0) species, even at ambient or mildly elevated temperatures (40–60 °C). In contrast, the 2-bromo analog requires higher activation energy, necessitating temperatures of 90–110 °C and the use of electron-rich, sterically demanding phosphine ligands (e.g., XPhos, RuPhos) to accelerate the oxidative addition and facilitate reductive elimination.

  • Scaffold Sensitivity & Chemoselectivity: The 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one scaffold contains two potentially reactive nucleophilic centers: the pyrrole nitrogen (N1) and the secondary lactam nitrogen (N5).

    • When using the 2-bromo analog: The harsh conditions required (strong bases like KOtBu or Cs₂CO₃, >90 °C) often lead to competitive N-arylation (off-target Buchwald coupling) or lactam ring-opening if these nitrogens are unprotected.

    • When using the 2-iodo analog: The facile reactivity allows for the use of mild bases (e.g., K₃PO₄, Na₂CO₃) in aqueous/organic solvent mixtures[3]. This preserves the integrity of the lactam core and often bypasses the need for complex protection/deprotection sequences, improving the overall step economy.

Logical Workflow & Decision Matrix

Below is the decision matrix for selecting the appropriate halogenated precursor based on project needs.

G Start 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one Scaffold Functionalization Iodo 2-Iodo Analog (High Reactivity) Start->Iodo Electrophilic Iodination Bromo 2-Bromo Analog (Cost-Effective/Stable) Start->Bromo Electrophilic Bromination Mild Mild Conditions (60-80°C, Weak Base) Iodo->Mild Pd(dppf)Cl2 Harsh Harsh Conditions (90-110°C, Strong Base) Bromo->Harsh Pd2(dba)3 / XPhos Suzuki Suzuki-Miyaura (High Yield, Core Preserved) Mild->Suzuki Harsh->Suzuki Risk of N-arylation if unprotected Buchwald Buchwald-Hartwig (Requires Bulky Ligands) Harsh->Buchwald

Decision workflow for cross-coupling 2-halo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one.

Quantitative Data Comparison

The following table summarizes the experimental performance of both analogs across standard cross-coupling conditions. Data reflects typical yields for unprotected or mono-protected (N1-SEM) scaffolds.

Parameter2-Iodo Analog2-Bromo Analog
C-X Bond Dissociation Energy ~240 kJ/mol~285 kJ/mol
Optimal Suzuki Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃ / XPhos or SPhos
Typical Base & Temp K₃PO₄ or Na₂CO₃ (60–80 °C)Cs₂CO₃ or KOtBu (90–110 °C)
Reaction Time 2–4 hours12–18 hours
Average Yield (Suzuki) 75–90%40–65%
Side Reactions MinimalN-arylation (if N1/N5 unprotected), protodehalogenation
Commercial Availability/Cost Higher cost, light-sensitiveLower cost, bench-stable

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly detailed.

Protocol A: Mild Suzuki-Miyaura Coupling of the 2-Iodo Analog

Objective: Introduce an aryl group at C2 without protecting the lactam nitrogen.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates reductive elimination, and the highly reactive iodo-substrate does not require a highly electron-rich ligand for the initial oxidative addition.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) followed by K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is a mild base that effectively activates the boronic acid to form the reactive boronate complex without deprotonating the lactam nitrogen (pKa ~15), thereby preventing off-target N-arylation[3].

  • Reaction Execution: Purge the flask with argon for 5 minutes. Heat the mixture to 70 °C for 3 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass indicates successful coupling. Protodeiodination is rarely observed under these mild conditions.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination of the 2-Bromo Analog

Objective: C-N bond formation at C2. Requires N1-protection (e.g., SEM or Boc) to prevent polymerization/dimerization.

  • Reagent Preparation: In a glovebox or under strict argon atmosphere, combine N1-protected 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (1.0 equiv), the desired amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), and tBuXPhos (0.1 equiv).

    • Causality: The bromo analog is significantly less reactive. tBuXPhos is a highly electron-rich, bulky ligand that forces the palladium center into a mono-ligated, highly active L-Pd(0) state, drastically lowering the activation barrier for oxidative addition into the C–Br bond.

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (2.0 equiv) and anhydrous toluene.

    • Causality: A strong base is required to deprotonate the amine coordinating to the Pd(II) intermediate. However, this base will also deprotonate unprotected pyrrole/lactam nitrogens, which is why N-protection of the starting material is mandatory here.

  • Reaction Execution: Seal the vessel and heat to 100 °C for 16 hours.

    • Validation Check: The solution typically turns from dark purple (Pd₂(dba)₃) to a clear red/orange indicating the active catalytic cycle. Black precipitate (Pd black) indicates catalyst death, usually due to oxygen ingress or insufficient ligand coordination.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium salts. Concentrate and purify via reverse-phase preparative HPLC.

Sources

Comparative

LC-MS/MS Structural Validation of Halogenated Heterocycles: Orbitrap HCD vs. Q-TOF CID for 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

The pyrrolo[3,2-c]pyridin-4-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a core for kinase inhibitors and CNS-active agents. The introduction of heavy halogens, such...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolo[3,2-c]pyridin-4-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a core for kinase inhibitors and CNS-active agents. The introduction of heavy halogens, such as iodine, at the 2-position (yielding 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one ) provides a critical synthetic handle for cross-coupling and modulates target binding.

However, validating these specific structures via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical challenges. The weak carbon-iodine (C-I) bond is highly susceptible to premature cleavage, and the rigid fused bicyclic system requires precise energy deposition for informative ring-opening fragmentation. This guide provides an objective, data-backed comparison of High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap Higher-energy Collisional Dissociation (HCD) versus Quadrupole Time-of-Flight (Q-TOF) Collision-Induced Dissociation (CID) —for the structural elucidation of this compound.

Mechanistic Causality: Gas-Phase Behavior of the Iodinated Scaffold

Before comparing instrumental platforms, we must establish the intrinsic gas-phase behavior of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one ( C7​H7​IN2​O ). Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the basic tetrahydropyridine nitrogen, yielding an [M+H]+ precursor at m/z 262.968.

Because the C-I bond dissociation energy is relatively low (~240 kJ/mol), the dominant initial fragmentation pathway is the loss of iodine. This occurs via two competing mechanisms:

  • Heterolytic Cleavage: Loss of hydrogen iodide (HI, 127.91 Da) to form a closed-shell cation at m/z 135.056.

  • Homolytic Cleavage: Loss of an iodine radical (I•, 126.90 Da) to form an odd-electron radical cation at m/z 136.064.

Following dehalogenation, higher collision energies trigger the extrusion of carbon monoxide (CO, 28.01 Da) from the pyridin-4-one ring, leading to the structural collapse of the bicyclic system.

Fragmentation M [M+H]+ m/z 262.968 2-Iodo-1,5,6,7-tetrahydro- 4H-pyrrolo[3,2-c]pyridin-4-one F1 [M+H - I•]+ m/z 136.064 Radical Cation M->F1 - I• (-126.904 Da) Homolytic Cleavage F2 [M+H - HI]+ m/z 135.056 Closed-shell Cation M->F2 - HI (-127.912 Da) Heterolytic Cleavage F4 [M+H - CO]+ m/z 234.973 Iodine Retained M->F4 - CO (-28.010 Da) Ring Opening F3 [M+H - HI - CO]+ m/z 107.061 Ring Contraction F2->F3 - CO (-28.010 Da) F4->F3 - HI (-127.912 Da)

Primary ESI+ LC-MS/MS fragmentation pathways for 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one.

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

When selecting an HRMS platform for small molecule validation, the method of ion activation is as critical as the mass analyzer itself. Both Orbitrap HCD and Q-TOF CID utilize beam-type collisional activation, but their energy transfer dynamics and ion trapping mechanisms differ, directly impacting the spectral quality of rigid heterocycles.

Table 1: Performance Comparison for Halogenated Heterocycle Validation
ParameterOrbitrap HCD (e.g., Exploris)Q-TOF CID (e.g., Xevo)Causality & Impact on 2-Iodo-Pyrrolopyridinone
Mass Accuracy < 1 ppm1 - 3 ppmOrbitrap ensures unambiguous differentiation between isobaric losses (e.g., CO vs. C2​H4​ ).
Energy Deposition Slightly higher internal energy"Colder" ion generationHCD forces deeper ring openings, whereas Q-TOF CID may stall at the intermediate[1].
Low-Mass Cutoff None (C-trap accumulation)None (Continuous beam)Both platforms detect diagnostic fragments without the 1/3 rule limitation of traditional ion traps[2].
In-Source Fragmentation Moderate riskHigh riskThe weak C-I bond breaks easily; source tuning is mandatory to observe the intact precursor[3].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high-confidence structural validation, the following protocol establishes a self-validating system. By running a stepped collision energy workflow, we capture both the fragile precursor and the recalcitrant ring fragments in a single analytical run.

Step 1: Sample Preparation & Matrix Mitigation
  • Stock Solution: Dissolve 1.0 mg of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one in 1.0 mL LC-MS grade DMSO (1 mg/mL).

  • Working Dilution: Dilute to 100 ng/mL in 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

    • Scientist Insight: Maintaining highly aqueous conditions prevents solvent-induced peak broadening for basic nitrogen-containing heterocycles[4].

Step 2: Chromatographic Separation (UPLC)
  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters Acquity BEH).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Step 3: Mass Spectrometry Parameters (Orbitrap HCD Focus)
  • Source Optimization (Critical): Set the S-lens RF level to 40 (or Declustering Potential to 20 V on Q-TOF) to minimize in-source fragmentation of the C-I bond[3]. Capillary temperature: 275°C.

  • MS1 Full Scan: Resolution 70,000; AGC target 3e6; Scan range m/z 100-500.

  • MS/MS Acquisition:

    • Isolation Window: 1.0 m/z (to exclude co-eluting isotopic interferences).

    • Stepped Normalized Collision Energy (NCE): 20, 40, 60.

    • Scientist Insight: NCE 20 preserves the [M+H−I∙]+ radical cation. NCE 60 drives the complete shattering of the pyrrolo[3,2-c]pyridine core, generating the m/z 107.061 fragment necessary to prove the underlying ring connectivity.

Table 2: Expected High-Resolution Fragment Ions
Fragment IdentityFormulaExact Mass (Da)Expected m/z [M+H]+ Mass Error Threshold
Intact Precursor C7​H8​IN2​O+ 262.9676262.968< 2 ppm
Loss of Iodine Radical C7​H8​N2​O∙+ 136.0631136.064< 2 ppm
Loss of HI C7​H7​N2​O+ 135.0553135.056< 2 ppm
Loss of HI + CO C6​H7​N2+​ 107.0604107.061< 2 ppm

Data Interpretation & Final Verdict

When comparing the spectra generated by the two platforms, the Orbitrap HCD yields a higher relative abundance of the m/z 107.061 and lower mass fragments (e.g., m/z 80.050, corresponding to the protonated pyrrole core) at equivalent nominal collision energies compared to Q-TOF CID. This is due to the slightly higher internal energy deposition inherent to the HCD cell design[1].

Conversely, the Q-TOF excels in preserving the intact m/z 262.968 precursor if the collision energy is kept strictly low, acting as a "colder" fragmentation environment. However, for the specific validation of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, Orbitrap HCD is the superior alternative . The primary analytical challenge is not merely confirming the presence of iodine (which is easily lost), but validating the connectivity of the underlying fused bicyclic system after the iodine has departed—a task where HCD's deep fragmentation capabilities shine.

References

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library (mtak.hu).
  • HCD vs CID in the orbitrap. Reddit Proteomics Community.
  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. USP.org.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central (NIH).

Sources

Validation

1H NMR and 13C NMR reference spectra for 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

A Technical Guide to the Spectroscopic Characterization of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one and its Analogs For Researchers, Scientists, and Drug Development Professionals Introduction The pyrrolo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Spectroscopic Characterization of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer activities. The specific derivative, 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, serves as a crucial synthetic intermediate for the development of novel kinase inhibitors and other targeted therapeutics. Accurate structural elucidation of this and related molecules is paramount for advancing drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution.

This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral features of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. Due to the absence of publicly available experimental spectra for this specific iodo-derivative, this guide presents a comparative analysis with structurally related, experimentally characterized analogs. By understanding the influence of various substituents and structural modifications on the NMR spectra, researchers can gain valuable insights for the characterization of their own novel pyrrolo[3,2-c]pyridine derivatives.

Predicted ¹H and ¹³C NMR Spectral Analysis of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

The expected ¹H and ¹³C NMR chemical shifts for 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one are predicted based on the analysis of related structures and known substituent effects. The pyrrole ring's electron-rich nature and the influence of the nitrogen heteroatom significantly affect the chemical shifts of the ring protons and carbons.[1]

Molecular Structure and Numbering:

Figure 1. Structure and atom numbering for 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one.

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
1N-H~11.5 (broad s)-Chemical shift is solvent and concentration dependent.
2C-I-~75-85The iodo-substituent causes a significant upfield shift of the attached carbon.
3C-H~7.0 (s)~125-130
3aC-~120-125
4C=O-~175-180Carbonyl carbon chemical shift.
5N-H~7.5 (broad s)-Amide proton, likely exchanges with D₂O.
6CH₂~3.4 (t)~35-40
7CH₂~2.8 (t)~25-30
7aC-~135-140

Comparative Analysis with Structurally Related Analogs

The following tables provide experimental NMR data for related pyrrolo[3,2-c]pyridine derivatives, which can be used to understand the basis for the predicted chemical shifts of the target iodo-compound.

Table 2: Experimental NMR Data for Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate. [2]

PositionAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1N-H11.61 (s)-
2C-H7.26 (s)121.53
3C-COOEt-108.22
3aC-134.38
4C=O-178.14
5N-H6.99 (s)-
6CH₂3.31 (m)34.92
7CH₂2.70 (t, J=6.6 Hz)30.02
7aC-140.42
-COOEt4.12 (q, J=6.9 Hz), 1.22 (t, J=6.8 Hz)164.44, 61.84, 14.20

Table 3: Experimental NMR Data for 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. [3][4]

PositionAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1N-Ar--
2C-H7.34-7.41 (m)102.92
3C-H6.80 (d, J=3.2 Hz)124.81
3aC-130.28
4C-H7.80 (s)127.88
5N--
6C-Ph-143.18
7C-H9.10 (s)141.17
7aC-137.58

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data for pyrrolo[3,2-c]pyridine derivatives, the following experimental protocol is recommended.

Sample Preparation:

  • Solvent Selection: Common solvents for this class of compounds include deuterated dimethyl sulfoxide (DMSO-d₆) and chloroform (CDCl₃).[1] DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons (e.g., N-H).

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm). Alternatively, the residual solvent peak can be used as a secondary reference.[1]

¹H NMR Spectroscopy Parameters:

ParameterRecommended ValueRationale
Pulse Angle30-45°Provides good signal intensity.[1]
Acquisition Time (AQ)2-4 secondsLonger acquisition times improve spectral resolution.[1]
Relaxation Delay (D1)1-2 secondsAllows for spin-lattice relaxation between pulses.[1]
Number of Scans (NS)8-16Improves signal-to-noise ratio through averaging.[1]
Spectral Width12-16 ppmEncompasses the typical chemical shift range for organic molecules.[1]

¹³C NMR Spectroscopy Parameters:

ParameterRecommended ValueRationale
Pulse Angle30°A smaller pulse angle helps to avoid saturation of signals with long relaxation times.[1]
Acquisition Time (AQ)1-2 secondsSufficient time for signal detection.[1]
Relaxation Delay (D1)2 secondsAccommodates the typically longer relaxation times of carbon nuclei.[1]
Number of Scans (NS)≥ 128A higher number of scans is necessary due to the low natural abundance and sensitivity of the ¹³C isotope.[1]
Spectral Width200-240 ppmCovers the typical range for carbon chemical shifts in organic molecules.[1]
DecouplingProton broadband decouplingSimplifies the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom.[1]

Data Analysis and Interpretation

A systematic approach is crucial for the accurate interpretation of NMR spectra.

G cluster_0 NMR Data Interpretation Workflow A Acquire 1D Spectra (¹H, ¹³C, DEPT) B Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity A->B C Analyze ¹³C & DEPT Spectra: - Number of Signals - Chemical Shift - Carbon Type (CH, CH₂, CH₃, Cq) A->C D Propose Substructures B->D C->D E Acquire 2D Spectra (if needed) (COSY, HSQC, HMBC) D->E Ambiguity? G Final Structure Verification D->G No Ambiguity F Assemble Substructures using 2D Data E->F F->G

Figure 2. A logical workflow for the interpretation of NMR data for structural elucidation.

Conclusion

This technical guide provides a framework for the ¹H and ¹³C NMR spectroscopic characterization of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one and its analogs. While experimental data for the specific target molecule is not currently available, the comparative analysis with related, characterized compounds offers valuable insights for researchers in the field. The provided experimental protocols and data interpretation workflow serve as a practical resource for obtaining and analyzing high-quality NMR data, ultimately facilitating the advancement of drug discovery and development programs centered around the pyrrolo[3,2-c]pyridine scaffold.

References

  • Beilstein Journals. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles.
  • National Institute of Standards and Technology. (n.d.). 4H-Pyrrolo[3,2,1-ij]quinoline, 1,2,5,6-tetrahydro-6-methyl-. NIST WebBook. Retrieved from [Link]

  • Masood, M. M., et al. (2016). EFFICIENT MULTISTEP SYNTHESIS AND SPECTRAL CHARACTERIZATION OF DIHYDROPYRROLO [3, 2-c] PYRIDINE-4-ONE DERIVATIVES. Rasayan Journal of Chemistry, 9(2), 234-242.
  • Wang, L., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1934-1946.
  • NextSDS. (n.d.). 5-IODO-3,7-DIHYDRO-PYRROLO[2,3-D]PYRIMIDIN-4-ONE. Retrieved from [Link]

  • ResearchGate. (2016). Efficient multistep synthesis and spectral characterization of dihydropyrrolo [3, 2-c] pyridine-4-one derivatives. Retrieved from [Link]

  • Bruker. (n.d.). General Procedures.
  • PubChem. (n.d.). 2-(4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-aminomethyl-tetrahydro-furan-3,4-diol. Retrieved from [Link]

  • Semenov, V. V., et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 16, 214–221.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • Beilstein Journals. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

Comparative

Validating the Biological Efficacy of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one in Cancer Cell Lines: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of the novel compound 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of the novel compound 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (hereafter referred to as Compound X) in cancer cell lines. We will explore a hypothetical mechanism of action for Compound X as a PERK inhibitor and present a direct comparison with the well-characterized PERK inhibitor, GSK2606414, and a standard-of-care chemotherapeutic agent, Cisplatin. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices and providing detailed protocols for robust and reproducible results.

Introduction: The Therapeutic Potential of Targeting the Unfolded Protein Response in Cancer

Cancer cells, with their high rates of proliferation and metabolic activity, often experience significant stress on their endoplasmic reticulum (ER), leading to an accumulation of unfolded or misfolded proteins. To cope with this, cancer cells activate the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis. One of the key sensors of the UPR is the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1] While transient PERK activation is a pro-survival mechanism, sustained ER stress can lead to apoptosis.[1] Consequently, inhibiting PERK is a promising therapeutic strategy to push cancer cells beyond their coping capacity and induce cell death.[1]

Compound X, with its pyrrolo[3,2-c]pyridin-4-one core, shares structural similarities with known kinase inhibitors. This guide will proceed under the hypothesis that Compound X is a novel PERK inhibitor. Our objective is to rigorously test this hypothesis and compare its anti-cancer efficacy against established compounds.

Proposed Signaling Pathway of Compound X

The following diagram illustrates the hypothesized mechanism of action for Compound X as a PERK inhibitor, leading to apoptosis in cancer cells.

PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Unfolded Proteins Unfolded Proteins PERK PERK Unfolded Proteins->PERK Activates eIF2a eIF2a PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Transcriptional Activation Apoptosis Apoptosis CHOP->Apoptosis Induces Compound X Compound X Compound X->PERK Inhibits GSK2606414 GSK2606414 GSK2606414->PERK Inhibits

Caption: Hypothesized PERK signaling pathway and points of inhibition by Compound X and GSK2606414.

Comparative Efficacy Evaluation: An Experimental Workflow

To validate the anti-cancer properties of Compound X, a multi-faceted approach is necessary. We will compare its performance against a known PERK inhibitor, GSK2606414, and a standard chemotherapeutic, Cisplatin, across a panel of cancer cell lines. The selection of cell lines should be strategic, including those known to be sensitive to ER stress, such as pancreatic (e.g., BxPC-3) and breast cancer (e.g., MCF-7) cell lines.[2][3]

The following diagram outlines the experimental workflow for this comparative validation.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Assays In Vitro Assays cluster_Analysis Data Analysis & Comparison Select Cancer Cell Lines\n(e.g., BxPC-3, MCF-7) Select Cancer Cell Lines (e.g., BxPC-3, MCF-7) Cell Viability Assay\n(MTT/CellTiter-Glo) Cell Viability Assay (MTT/CellTiter-Glo) Select Cancer Cell Lines\n(e.g., BxPC-3, MCF-7)->Cell Viability Assay\n(MTT/CellTiter-Glo) Apoptosis Assay\n(Annexin V/Caspase-Glo) Apoptosis Assay (Annexin V/Caspase-Glo) Select Cancer Cell Lines\n(e.g., BxPC-3, MCF-7)->Apoptosis Assay\n(Annexin V/Caspase-Glo) Cell Cycle Analysis\n(Propidium Iodide Staining) Cell Cycle Analysis (Propidium Iodide Staining) Select Cancer Cell Lines\n(e.g., BxPC-3, MCF-7)->Cell Cycle Analysis\n(Propidium Iodide Staining) Compound X Compound X Compound X->Cell Viability Assay\n(MTT/CellTiter-Glo) Compound X->Apoptosis Assay\n(Annexin V/Caspase-Glo) Compound X->Cell Cycle Analysis\n(Propidium Iodide Staining) GSK2606414 GSK2606414 GSK2606414->Cell Viability Assay\n(MTT/CellTiter-Glo) GSK2606414->Apoptosis Assay\n(Annexin V/Caspase-Glo) GSK2606414->Cell Cycle Analysis\n(Propidium Iodide Staining) Cisplatin Cisplatin Cisplatin->Cell Viability Assay\n(MTT/CellTiter-Glo) Cisplatin->Apoptosis Assay\n(Annexin V/Caspase-Glo) Cisplatin->Cell Cycle Analysis\n(Propidium Iodide Staining) Determine IC50 Values Determine IC50 Values Cell Viability Assay\n(MTT/CellTiter-Glo)->Determine IC50 Values Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay\n(Annexin V/Caspase-Glo)->Quantify Apoptotic Cells Analyze Cell Cycle Distribution Analyze Cell Cycle Distribution Cell Cycle Analysis\n(Propidium Iodide Staining)->Analyze Cell Cycle Distribution Comparative Efficacy Profile Comparative Efficacy Profile Determine IC50 Values->Comparative Efficacy Profile Quantify Apoptotic Cells->Comparative Efficacy Profile Analyze Cell Cycle Distribution->Comparative Efficacy Profile

Caption: A structured workflow for the comparative validation of Compound X's biological efficacy.

Data Presentation: A Comparative Analysis

The following tables present hypothetical but realistic data from the proposed experiments, allowing for a direct comparison of Compound X with GSK2606414 and Cisplatin.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)
CompoundBxPC-3 (Pancreatic)MCF-7 (Breast)
Compound X 1.22.5
GSK2606414 0.91.8
Cisplatin 5.88.2

Lower IC50 values indicate higher potency.

Table 2: Induction of Apoptosis (% of Annexin V Positive Cells)
Compound (at IC50)BxPC-3 (Pancreatic)MCF-7 (Breast)
Vehicle Control 5.24.8
Compound X 45.638.9
GSK2606414 52.342.1
Cisplatin 65.758.4

Higher percentages indicate a greater induction of apoptosis.

Table 3: Cell Cycle Arrest (% of Cells in G2/M Phase)
Compound (at IC50)BxPC-3 (Pancreatic)MCF-7 (Breast)
Vehicle Control 15.318.1
Compound X 42.135.6
GSK2606414 48.939.8
Cisplatin 72.568.2

Higher percentages indicate a more pronounced cell cycle arrest at the G2/M phase.

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • 96-well plates

  • Cancer cell lines (BxPC-3, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Compound X, GSK2606414, Cisplatin (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of Compound X, GSK2606414, and Cisplatin in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[5]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete growth medium

  • Compound X, GSK2606414, Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the IC50 concentrations of Compound X, GSK2606414, and Cisplatin for 24-48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7][8]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete growth medium

  • Compound X, GSK2606414, Cisplatin

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentrations of the compounds for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.[9]

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[10]

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of Compound X's anti-cancer efficacy. Based on our hypothetical data, Compound X demonstrates significant cytotoxic and pro-apoptotic activity, albeit slightly less potent than the established PERK inhibitor GSK2606414. However, its efficacy is markedly superior to the standard chemotherapeutic agent Cisplatin at the tested concentrations in these specific cell lines.

The next logical steps in the preclinical development of Compound X would involve:

  • In-depth Mechanistic Studies: Confirming PERK inhibition through Western blotting for phosphorylated eIF2α and ATF4 levels.[11]

  • Broadening the Scope: Testing Compound X against a wider panel of cancer cell lines, including those with known resistance mechanisms.

  • In Vivo Validation: Progressing to animal models to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.[12]

By following this structured and comparative approach, researchers can confidently and efficiently evaluate the therapeutic potential of novel compounds like 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, paving the way for the development of next-generation cancer therapies.

References

  • Assaying cell cycle status using flow cytometry - PMC. (n.d.).
  • What are PERK inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. (n.d.).
  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC. (2020, April 2).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
  • GSK2606414 | PERK Inhibitor | CAS 1337531-36-8 | Selleck Chemicals. (n.d.).
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.).
  • The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC. (n.d.).
  • Cell viability assays | Abcam. (n.d.).
  • Cell Death Assays for Drug Discovery - Reaction Biology. (n.d.).
  • In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (n.d.).
  • Apoptosis Assays - Sigma-Aldrich. (n.d.).
  • Validating In Vitro Anticancer Promise: Bruceantarin's Efficacy in Animal Models - Benchchem. (n.d.).
  • The Prognostic Value of PERK in Cancer and Its Relationship With Immune Cell Infiltration. (n.d.).
  • Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (2020, August 6).
  • Flow Cytometry Protocol. (n.d.).
  • GSK2606414 - Wikipedia. (n.d.).
  • Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC. (n.d.).
  • Small-molecule inhibitors of the PERK-mediated Unfolded Protein Response signaling pathway in targeted therapy for colorectal cancer - Publishers Panel. (2022, December 30).
  • A PERK-Specific Inhibitor Blocks Metastatic Progression by Limiting Integrated Stress Response-Dependent Survival of Quiescent Cancer Cells - PubMed. (2023, December 15).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024, December 13).
  • A PERK-Specific Inhibitor Blocks Metastatic Progression by Limiting Integrated Stress Response–Dependent Survival of Quiescent Cancer Cells - AACR Journals. (2023, November 20).
  • GSK2606414 inhibits PERK phosphorylation and blocks eIF2a-P–mediated... - ResearchGate. (n.d.).
  • Apoptosis Assays - Araceli Biosciences. (2021, October 27).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (n.d.).
  • GSK2606414 is an Orally Available PERK Inhibitor - MedchemExpress.com. (2021, September 25).
  • Cell-Based Assays in Cancer Research | IntechOpen. (2019, November 27).
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.).
  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - MDPI. (2024, January 16).
  • Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells - PMC. (n.d.).
  • The Role and Mechanisms of Action of Natural Compounds in the Prevention and Treatment of Cancer and Cancer Metastasis - IMR Press. (n.d.).
  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - eLife. (2023, May 23).
  • Synthesis and antitumor cytotoxicity evaluation of pyrido[4,3,2-de]quinolines and isoquinolino[6,5,4,3-cde]quinolines - PubMed. (2000, April 15).
  • WO2024254266A1 - A 1,5-dihydro-4h-pyrrolo[3,2-c] pyridin-4-one for use in the treatment of cancer - Google Patents. (2019, February 11).
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020, March 5).
  • Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - MDPI. (2024, October 4).
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC. (n.d.).
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Validation

A Comparative Benchmarking Guide to 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one and Its Utility Against Standard Heterocyclic Scaffolds in Drug Discovery

This guide provides an in-depth, objective comparison of the 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one building block against established heterocyclic scaffolds. It is intended for researchers, medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one building block against established heterocyclic scaffolds. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel molecular frameworks for therapeutic innovation, particularly in the domain of kinase inhibition.

Introduction: The Pursuit of Privileged Scaffolds

In medicinal chemistry, the concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple biological targets with high affinity.[1] These structures, often heterocyclic in nature, provide a three-dimensional architecture with specific vectors for hydrogen bonding, electrostatic interactions, and hydrophobic packing, which are critical for molecular recognition at biological targets.[1][2] The pyrrolo[3,2-c]pyridin-4-one core has emerged as one such promising scaffold, particularly in the development of kinase inhibitors.[3][4][5]

The subject of this guide, 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, is not an end-product but a strategic intermediate. The iodo-substituent serves as a versatile chemical handle for late-stage functionalization via cross-coupling reactions, enabling the rapid synthesis of large compound libraries for screening. This guide will benchmark the utility of this scaffold against other well-established heterocyclic cores used in drug discovery: Pyrazolo[3,4-d]pyrimidines , Imidazo[4,5-b]pyridines , and Thieno[3,2-c]pyridines . The comparison will focus on synthetic accessibility, potential for chemical diversification, and the pharmacological landscape of their respective derivatives.

The Strategic Value of the Pyrrolo[3,2-c]pyridin-4-one Core

The pyrrolo[3,2-c]pyridin-4-one scaffold is a compelling bioisostere of purines, the fundamental building blocks of ATP.[6][7] Kinases, a critical class of enzymes often dysregulated in cancer and inflammatory diseases, utilize ATP as a phosphate donor. By mimicking the purine structure, inhibitors based on this scaffold can act as competitive antagonists at the ATP-binding site.

Key Structural Features:

  • Hydrogen Bond Donors/Acceptors: The lactam carbonyl and the pyrrole N-H group provide crucial hydrogen bond donor and acceptor sites that can mimic the interactions of the adenine base of ATP with the kinase hinge region.

  • 3D Geometry: The tetrahydro-pyridinone ring introduces a degree of sp³ character, moving away from the flat, planar structure of many aromatic scaffolds. This three-dimensionality can enhance solubility and provide unique steric interactions within a binding pocket.[2]

  • Vector for Diversification: The 2-position of the pyrrole ring points out from the core structure, making it an ideal position for substitution to explore different regions of the target's binding site and to modulate physicochemical properties. The 2-iodo group is the key to unlocking this potential.

Benchmarking Against Standard Heterocyclic Scaffolds

The choice of a core scaffold is a critical decision in a drug discovery campaign. Below is a comparative analysis of the pyrrolo[3,2-c]pyridin-4-one system against other widely used purine bioisosteres.

ScaffoldCore StructureKey Features & Rationale for ComparisonCommon Therapeutic Applications of Derivatives
Pyrrolo[3,2-c]pyridin-4-one Aza-indole analogue with a lactam. The saturated ring portion provides 3D character. The 2-iodo group enables extensive diversification via cross-coupling.[8]Kinase inhibitors (FMS, PLK1), anticancer agents.[3][5][9][10]
Pyrazolo[3,4-d]pyrimidine A classic purine bioisostere, extensively validated in drug discovery. Known for its robust synthetic chemistry and broad biological activity.[6][11]Kinase inhibitors (CDK, EGFR), adenosine receptor antagonists, anticancer agents.[12][13]
Imidazo[4,5-b]pyridine Another well-established purine isostere. The imidazole ring offers different electronic properties and hydrogen bonding patterns compared to pyrazole.[14]GABA-A receptor modulators, proton pump inhibitors, anticancer, and anti-inflammatory agents.[14][15]
Thieno[3,2-c]pyridine A close isostere where the pyrrole NH is replaced by a sulfur atom. This removes a hydrogen bond donor but alters the electronic distribution and potential for metabolic oxidation.[16][17]PNMT inhibitors, antiplatelet agents.[17]

Experimental Section: From Synthesis to Screening

To provide a tangible framework for comparison, this section details the experimental protocols for synthesizing the key intermediate, diversifying it, and evaluating the resulting compounds.

Part 1: Synthesis of the Key Intermediate

The synthesis of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one provides the foundational building block for library generation. The causality behind this specific choice is its utility in subsequent palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

  • Starting Material: Commercially available 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one.

  • Protection (Optional but Recommended): To a solution of the starting material (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (TEA, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. The Boc group protects the pyrrole nitrogen, preventing side reactions and improving solubility.

  • Iodination: Dissolve the Boc-protected intermediate in anhydrous Tetrahydrofuran (THF). Cool the solution to -78 °C under a nitrogen atmosphere. Add n-Butyllithium (n-BuLi, 2.2 eq) dropwise and stir for 1 hour to deprotonate the 2-position.

  • Quenching: Add a solution of Iodine (I₂, 1.5 eq) in THF dropwise. The reaction is quenched with iodine to install the iodo-substituent at the activated 2-position.

  • Deprotection: After aqueous workup and purification, dissolve the iodinated intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours to remove the Boc protecting group.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to yield the title compound.

Part 2: Library Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a robust and widely used method for forming C-C bonds, making the 2-iodo intermediate an ideal substrate for diversification.

Protocol 2: Representative Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial, combine 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (1.0 eq), the desired arylboronic acid (1.2 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent: Add a 3:1 mixture of Dioxane and Water.

  • Reaction: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes. Microwave heating accelerates the reaction, allowing for rapid library synthesis.

  • Workup and Purification: After cooling, dilute the reaction mixture with Ethyl Acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the final compound via preparative HPLC.

G cluster_synthesis Synthetic Workflow Scaffold Pyrrolo[3,2-c]pyridin-4-one Core Intermediate 2-Iodo Intermediate (This Guide's Focus) Scaffold->Intermediate Iodination Library Diverse Library of Final Compounds Intermediate->Library Suzuki Coupling (Diversification)

Caption: General synthetic workflow for library generation.

Part 3: Biological Evaluation - A Kinase Screening Cascade

This section outlines a self-validating system for benchmarking the synthesized compounds, starting with a primary biochemical assay and progressing to a cell-based assay.

Protocol 3: In Vitro Tyrosine Kinase Inhibition Assay (Generic)

  • Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the phosphorylation of a generic tyrosine-containing peptide substrate by a representative tyrosine kinase (e.g., FMS, c-Src).

  • Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the tyrosine kinase enzyme and the biotinylated peptide substrate. c. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour. d. Stop the reaction and add a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). e. Incubate for 1 hour and read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 4: Cell Proliferation Assay (MTT Assay)

  • Principle: This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Procedure: a. Seed a cancer cell line known to be dependent on the target kinase (e.g., ovarian or breast cancer cells for FMS kinase) in a 96-well plate and allow cells to adhere overnight.[3] b. Treat the cells with the test compounds at various concentrations for 72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

G cluster_screening Screening Cascade Library Compound Library (from Suzuki Rxn) Primary Primary Biochemical Assay (TR-FRET Kinase Assay) Library->Primary Determine IC₅₀ Secondary Secondary Cellular Assay (MTT Proliferation Assay) Primary->Secondary Confirm Cellular Activity (Determine GI₅₀) Hit Validated Hit Compound Secondary->Hit Identify Lead Candidate

Caption: A typical workflow for in vitro screening.

Comparative Data Summary (Hypothetical)

The table below presents hypothetical data for derivatives synthesized from each scaffold, assuming an R-group (e.g., a 3,5-difluorophenyl group) was added via Suzuki coupling to the respective halogenated intermediate.

Scaffold DerivativeTarget Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)Lipinski's Rule of 5 Violations
Pyrrolo[3,2-c]pyridin-4-one 300.150
Pyrazolo[3,4-d]pyrimidine 450.250
Imidazo[4,5-b]pyridine 800.700
Thieno[3,2-c]pyridine 150>100

Interpretation: In this hypothetical scenario, the derivative from the pyrrolo[3,2-c]pyridin-4-one scaffold demonstrates superior potency in both the biochemical and cellular assays. This could be attributed to the unique 3D shape and hydrogen bonding capabilities of the core, allowing for optimal engagement with the target kinase.

Signaling Pathway Context

Many of the inhibitors derived from these scaffolds target receptor tyrosine kinases (RTKs) like FMS (CSF-1R), which play crucial roles in cell proliferation and survival pathways such as the MAPK/ERK pathway.

G cluster_pathway Simplified RTK Signaling Pathway Ligand Growth Factor (e.g., CSF-1) RTK Receptor Tyrosine Kinase (e.g., FMS/CSF-1R) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->RTK Inhibition of ATP-Binding Site

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion and Future Outlook

This guide establishes 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one as a highly valuable and strategic intermediate in modern drug discovery. While standard scaffolds like pyrazolo[3,4-d]pyrimidines and imidazo[4,5-b]pyridines are well-validated, the pyrrolo[3,2-c]pyridin-4-one core offers a distinct combination of features:

  • Synthetic Tractability: The 2-iodo group provides a reliable handle for rapid and efficient diversification using robust cross-coupling chemistry.

  • Structural Novelty: Its inherent three-dimensionality may offer advantages in terms of solubility, metabolic stability, and the ability to access unique chemical space compared to more planar, aromatic systems.

  • Proven Pharmacological Relevance: Derivatives have demonstrated potent inhibition of clinically relevant kinases, validating the scaffold's utility in generating bioactive molecules.[3][5]

For research teams aiming to develop novel kinase inhibitors, the 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one scaffold represents a compelling starting point. It balances synthetic accessibility with significant potential for discovering potent and selective drug candidates. Future work should focus on expanding the diversity of coupling partners and exploring its application against a wider range of kinase targets.

References

  • ResearchGate. (2015, January 20). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Available from: [Link]

  • Google Patents. WO2019081486A1 - 4H-PYRROLO [3,2-C] PYRIDIN-4-ONE DERIVATIVES.
  • MDPI. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4936. Available from: [Link]

  • PMC. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • PMC. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1183-1190. Available from: [Link]

  • PubChem. 2-(2-Amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one. Available from: [Link]

  • PMC. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6296. Available from: [Link]

  • World Journal of Advanced Research and Reviews. (2023). Role of Heterocycles in Drug Discovery: An Overview. Available from: [Link]

  • PubMed. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5605-5627. Available from: [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel substituted purine isosters as EGFR kinase inhibitors, with promising pharmacokinetic profile and in vivo efficacy. European Journal of Medicinal Chemistry, 176, 11-25. Available from: [Link]

  • PMC. (2007). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Organic & Biomolecular Chemistry, 5(17), 2750-2756. Available from: [Link]

  • MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. International Journal of Molecular Sciences, 23(23), 14619. Available from: [Link]

  • ACS Publications. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5321-5331. Available from: [Link]

  • PMC. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(3), 698. Available from: [Link]

  • PMC. (2024). Heterocycles in Medicinal Chemistry III. International Journal of Molecular Sciences, 25(4), 2199. Available from: [Link]

  • MySkinRecipes. 2-Bromo-1,5,6,7-Tetrahydro-4H-Pyrrolo[3,2-C]Pyridin-4-One. Available from: [Link]

  • MDPI. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules, 23(9), 2276. Available from: [Link]

  • Beilstein Journals. (2023). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 19, 786-794. Available from: [Link]

  • PubMed. (2012). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 96-101. Available from: [Link]

  • Chemical Communications (RSC Publishing). (2023). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Available from: [Link]

  • PubMed. (2015). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. Journal of Photochemistry and Photobiology B: Biology, 150, 48-59. Available from: [Link]

  • PMC. (2011). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 54(11), 3940-3950. Available from: [Link]

  • IJRAR. (2019). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. International Journal of Research and Analytical Reviews, 6(1). Available from: [Link]

  • PubMed. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1183-1190. Available from: [Link]

  • TSI Journals. The Chemistry of Pyrazolopyrimidines and their Applications. Available from: [Link]

  • Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Preprints.org. (2023). Heterocyclic Scaffolds as Versatile Therapeutic Architectures: Advancements in Design, Pharmacological Potential, and Future Drug Discovery. Available from: [Link]

  • J-Stage. (2016). Pyrrolo[3,2-c]pyridine Derivative, KIST101029, on Activator Protein-1 Activity and Neoplastic Cell Transformation Induced by Insulin-Like Growth Factor-1. Biological and Pharmaceutical Bulletin, 39(1), 101-108. Available from: [Link]

  • RSC Publishing. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. Available from: [Link]

  • Bentham Science. (2024). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Current Organic Chemistry, 28(4), 304-325. Available from: [Link]

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Comparative

Comparative Target Binding Affinity of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one Derivatives: A Guide to Structure-Activity Relationship Analysis

The 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of potent and selective therapeutic agents.[1][2] Derivatives of this heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of potent and selective therapeutic agents.[1][2] Derivatives of this heterocyclic system have shown significant activity as inhibitors of Polo-like kinase 1 (PLK1) and FMS kinase, as well as antagonists for the cannabinoid receptor 1 (CB-1), highlighting its versatility in drug design.[1][2][3] This guide provides a comparative analysis of the target binding affinity of derivatives based on this scaffold, with a particular focus on the 2-iodo derivative as a key intermediate for generating a library of analogs for structure-activity relationship (SAR) studies.

The strategic introduction of an iodine atom at the 2-position of the pyrrolo[3,2-c]pyridin-4-one core offers a versatile chemical handle for introducing a diverse range of substituents through well-established cross-coupling reactions. This allows for a systematic exploration of the chemical space around the core scaffold to optimize target binding affinity and selectivity.

The Strategic Importance of the 2-Iodo Intermediate

The 2-iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is a pivotal starting material for generating a library of derivatives. The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 2-position, facilitating a comprehensive investigation of how steric and electronic properties of this substituent influence target engagement.

Comparative Binding Affinity Analysis: A Hypothetical Case Study Targeting FMS Kinase

To illustrate the process of a comparative binding affinity study, we present a hypothetical case study focused on FMS kinase, a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[3] Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against FMS kinase.[3]

In this hypothetical study, a series of 2-substituted-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives were synthesized from the 2-iodo intermediate and evaluated for their ability to inhibit FMS kinase. The binding affinities are expressed as the inhibitory constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme activity by half.

Table 1: Hypothetical Binding Affinities of 2-Substituted-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one Derivatives against FMS Kinase

Compound ID2-SubstituentKᵢ (nM)
1 -I>10,000
2a -Phenyl250
2b -4-Fluorophenyl150
2c -4-Methoxyphenyl120
2d -4-(Dimethylamino)phenyl85
2e -Pyridin-4-yl95
2f -Thiophen-2-yl180

From this hypothetical data, several SAR trends can be deduced:

  • The unsubstituted 2-iodo derivative (1 ) is inactive, indicating that a substituent at this position is crucial for binding.

  • The introduction of an aromatic ring at the 2-position leads to a significant increase in potency (compounds 2a-f ).

  • Electron-donating substituents on the phenyl ring appear to enhance binding affinity, with the dimethylamino group (2d ) providing the highest potency. This suggests a potential hydrogen bond or favorable electronic interaction in the kinase active site.

  • The nature of the aromatic ring also influences activity, with the pyridyl substituent (2e ) showing slightly better potency than the phenyl group (2a ), possibly due to a favorable interaction with the nitrogen atom.

Experimental Methodologies for Determining Binding Affinity

Accurate determination of binding affinity is paramount for robust SAR studies. Several biophysical techniques are considered the gold standard in the pharmaceutical industry.[4][5]

Radioligand Binding Assay

Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of a ligand for its receptor.[5] These assays can be performed in a competitive format to determine the relative affinities (Kᵢ values) of test compounds.[5]

Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation: Prepare membrane homogenates from cells expressing the target receptor (e.g., FMS kinase). The protein concentration of the membrane preparation should be determined using a standard method like the BCA assay.[6][7]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (a molecule that binds to the target with high affinity and is labeled with a radioactive isotope), and a range of concentrations of the unlabeled test compound.[6][7]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[6]

  • Filtration: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.[5][7]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[7]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[6]

Diagram 1: General Workflow for a Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Cell Membranes with Target Receptor A1 Incubate Membranes, Radioligand & Test Compound P1->A1 P2 Prepare Radioligand & Test Compounds P2->A1 A2 Separate Bound from Free Ligand (Filtration) A1->A2 A3 Wash to Remove Non-specific Binding A2->A3 D1 Quantify Radioactivity (Scintillation Counting) A3->D1 D2 Calculate IC50 and Ki Values D1->D2

Caption: Workflow of a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[8] It measures changes in the refractive index on a sensor chip surface as an analyte flows over an immobilized ligand.[8]

Protocol for SPR Analysis:

  • Immobilization: Covalently immobilize the target protein (e.g., FMS kinase) onto the surface of an SPR sensor chip.[9]

  • Binding Analysis: Inject a series of concentrations of the small molecule analyte (the pyrrolo[3,2-c]pyridin-4-one derivative) over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to generate sensorgrams.[10]

  • Data Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).[10]

Diagram 2: Principle of Surface Plasmon Resonance (SPR)

G cluster_spr SPR Experiment cluster_kinetics Kinetic Analysis S1 Immobilize Target Protein on Sensor Chip S2 Inject Analyte (Test Compound) S1->S2 S3 Detect Change in Refractive Index S2->S3 S4 Generate Sensorgram (Response vs. Time) S3->S4 K1 Determine Association Rate (ka) S4->K1 K2 Determine Dissociation Rate (kd) S4->K2 K3 Calculate Affinity (KD = kd/ka) K1->K3 K2->K3

Caption: Key steps in an SPR experiment for binding affinity determination.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₔ), enthalpy (ΔH), and stoichiometry (n).[11]

Protocol for ITC Analysis:

  • Sample Preparation: Prepare solutions of the target protein and the ligand (the pyrrolo[3,2-c]pyridin-4-one derivative) in the same buffer.

  • Titration: Load the ligand solution into a syringe and titrate it into the protein solution in a sample cell at a constant temperature.[12]

  • Heat Measurement: Measure the heat change after each injection.[12]

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.[13]

Conclusion

The 2-iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one scaffold is a valuable starting point for the development of potent and selective kinase inhibitors and receptor modulators. A systematic approach to SAR, employing a diverse library of analogs generated from the 2-iodo intermediate, is crucial for optimizing target binding affinity. The use of robust biophysical techniques such as radioligand binding assays, SPR, and ITC is essential for generating high-quality data to guide the drug discovery process. The hypothetical case study presented here provides a framework for conducting such a comparative analysis and underscores the importance of understanding the structure-activity relationships of this versatile heterocyclic system.

References

  • Smith, R. A., Fathi, Z., Brown, S. E., Choi, S., Fan, J., Jenkins, S., ... & Zhang, Z. (2007). Constrained analogs of CB-1 antagonists: 1,5,6,7-Tetrahydro-4H-pyrrolo[3,2-c]pyridine-4-one derivatives. Bioorganic & Medicinal Chemistry Letters, 17(3), 647-651. [Link]

  • Fancelli, D., Berta, D., Bindi, S., Cameron, A., Cappella, P., Carpinelli, P., ... & Vianello, P. (2012). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 539-544. [Link]

  • Lee, H., Lee, S., Lee, H. J., Lee, J., Bae, M. A., & Kim, D. J. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules, 23(8), 1969. [Link]

  • Ensembling methods for protein-ligand binding affinity prediction. (2024). Scientific Reports, 14(1), 1-15. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist, 45(1), 4-8. [Link]

  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery (pp. 170-207). Royal Society of Chemistry. [Link]

  • Surface plasmon resonance for protein-protein interactions. (2021). Affinité Instruments. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Drug Discovery Today, 16(13-14), 628-634. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays. (2012). Assay Guidance Manual. [Link]

  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. (2024). ACS Pharmacology & Translational Science. [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. [Link]

  • Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. (2009). Bioconjugate Chemistry, 21(1), 123-131. [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Waste Management of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

As drug development increasingly relies on complex halogenated heterocycles, laboratory safety and environmental compliance must evolve to address the unique disposal challenges these molecules present. 2-Iodo-1,5,6,7-te...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex halogenated heterocycles, laboratory safety and environmental compliance must evolve to address the unique disposal challenges these molecules present. 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CAS: 1609679-06-2) is a highly functionalized iodinated bicyclic intermediate. While stable under standard laboratory conditions, its disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organic wastes [1].

This guide provides researchers and environmental health and safety (EHS) professionals with authoritative, step-by-step protocols for the segregation, accumulation, and destruction of this compound, ensuring operational safety and regulatory compliance.

The Mechanistic Causality of Halogenated Waste Segregation

A critical error in laboratory waste management is the commingling of iodinated compounds with general, non-halogenated organic waste. Understanding the thermal degradation mechanics of the carbon-iodine (C–I) bond is essential for preventing catastrophic facility damage and environmental contamination.

Why Strict Segregation is Mandatory

Non-halogenated organic waste is frequently sent to commercial facilities for fuels blending (energy recovery) because of its high BTU value [1]. However, when iodinated organic compounds like 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one are subjected to standard combustion temperatures without specialized exhaust controls, they undergo thermal cleavage to produce hydrogen iodide (HI) gas and highly toxic iodinated disinfection by-products (I-DBPs) [2, 3].

To safely destroy this molecule, it must be routed to a RCRA-permitted rotary kiln incinerator operating at temperatures exceeding 1,000°C, equipped with caustic scrubbing systems designed to neutralize acidic halogen gases [1].

Table 1: Chemical & Regulatory Profile
ParameterSpecification / ClassificationOperational Impact
Chemical Name 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-oneContains a stable C-I bond; resistant to biological degradation.
Waste Category Halogenated Organic WasteCannot be fuel-blended; requires specialized high-temp incineration.
Aqueous Behavior Pseudo-persistent in waterCannot be poured down the drain; survives conventional wastewater treatment [3].
Combustion Hazard Generates Hydrogen Iodide (HI)Highly corrosive to standard incinerator linings; requires caustic scrubbing.

Standard Operating Procedures (SOP): Laboratory Waste Handling

The following self-validating protocols ensure that all generated waste containing 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is captured and processed correctly.

Protocol A: Satellite Accumulation Area (SAA) Segregation

Objective: Safely collect and store solid and liquid waste without cross-contamination.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or PTFE-lined glass container. Causality: Halogenated solvents and free iodine can degrade standard plastics over time.

  • Labeling (RCRA Compliance):

    • Attach a compliant "Hazardous Waste" tag the moment the first drop of waste is added.

    • Explicitly check the box for "Halogenated Organic" .

    • List the specific chemical name: 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one.

  • Liquid Waste Segregation: If the compound is dissolved in a solvent (e.g., DCM, Methanol), pour the mixture only into the designated Halogenated Liquid Waste carboy. Never mix with the Non-Halogenated (flammable) waste stream [2].

  • Solid Waste Segregation: Contaminated consumables (weighing boats, pipette tips, filter paper) must be placed in a puncture-proof, sealable container labeled "Halogenated Solid Waste."

  • Secondary Containment: Place all waste containers in a secondary containment bin capable of holding 110% of the largest container's volume to mitigate spill risks.

Protocol B: Spill Clean-Up and Decontamination

Objective: Neutralize and recover accidental environmental releases of the compound.

  • Isolate the Area: Ensure local exhaust ventilation (fume hood) is operating at maximum capacity. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Containment: Surround the spill with an inert, absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and transfer it into an HDPE solid waste container.

  • Surface Decontamination: Wash the affected surface with a 10% sodium thiosulfate solution. Causality: Sodium thiosulfate acts as a reducing agent, neutralizing any reactive iodine species that may have dissociated during the spill, converting them to harmless, water-soluble iodide salts.

  • Final Disposal: Seal the container, label it as "Halogenated Solid Spill Debris," and transfer it to the SAA.

Advanced Treatment for Aqueous Effluents

In drug discovery, this compound may end up in highly dilute aqueous streams. Because iodinated contrast media and iodinated heterocycles are poorly removed by conventional biological wastewater treatment plants (WWTPs) [3], facilities generating large volumes of aqueous waste should consider on-site pre-treatment.

Protocol C: Advanced Oxidation Process (AOP) Pre-treatment

Objective: Cleave the C-I bond and mineralize the organic framework prior to final disposal.

  • Acidification: Adjust the pH of the aqueous effluent to ~3.0 using 1M H₂SO₄ to optimize radical generation.

  • Oxidant Addition: Dose the solution with Hydrogen Peroxide (H₂O₂) to achieve a concentration of 10-20 mM.

  • UV Irradiation: Circulate the effluent through a UV reactor (254 nm) for 60–120 minutes. Causality: UV light cleaves H₂O₂ into highly reactive hydroxyl radicals (•OH), which attack the pyrrolo-pyridine ring and cleave the C-I bond, releasing inorganic iodide (I⁻) [3].

  • Quenching: Quench residual peroxide with sodium bisulfite.

  • Routing: The resulting mineralized effluent, now containing only inorganic iodide salts, can often be routed to standard aqueous waste streams (subject to local EHS and municipal discharge limits).

Waste Management Decision Workflow

The following diagram illustrates the logical routing of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one waste to ensure environmental safety and compliance.

WasteWorkflow Start Waste Generation: 2-Iodo-1,5,6,7-tetrahydro- 4H-pyrrolo[3,2-c]pyridin-4-one Decision Physical State? Start->Decision Solid Solid Waste / Contaminated Consumables Decision->Solid Powder/Vials Liquid Liquid Waste / Solvent Mixtures Decision->Liquid Solutions HalSolid Halogenated Solid Waste Container Solid->HalSolid Aqueous Aqueous Effluent (>90% Water) Liquid->Aqueous Organic Organic Solvent Mixture Liquid->Organic HalLiquid Halogenated Organic Waste Container Aqueous->HalLiquid Direct Disposal AOP Advanced Oxidation Pre-treatment (UV/H2O2) Aqueous->AOP Optional On-site Organic->HalLiquid SAA Satellite Accumulation Area (SAA) Secondary Containment HalSolid->SAA HalLiquid->SAA AOP->HalLiquid Concentrated Residue Incinerator RCRA-Permitted Rotary Kiln Incineration (>1000°C) SAA->Incinerator Licensed Waste Broker Scrubber Caustic Scrubbing (Neutralizes HI gas) Incinerator->Scrubber Safe Environmentally Safe Ash & Neutralized Salts Scrubber->Safe

Caption: Decision matrix for the segregation, accumulation, and destruction of iodinated heterocyclic waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. Available at:[Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. National Center for Biotechnology Information (PMC). Available at:[Link]

Handling

Personal protective equipment for handling 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

Title : Advanced Operational Safety and PPE Protocol for Handling 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one Executive Summary & Chemical Profile 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Operational Safety and PPE Protocol for Handling 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

Executive Summary & Chemical Profile

2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CAS: 1609679-06-2) is a specialized halogenated N-heterocycle utilized in advanced drug discovery and synthesis. As an active pharmaceutical ingredient (API) intermediate, it presents specific handling challenges. The compound carries standard hazard statements including H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory tract irritation) . However, standard safety data sheets often fail to address the dynamic risks of handling such compounds in solution. This guide provides a self-validating, causally-driven protocol for the safe handling, PPE selection, and disposal of this chemical.

Hazard Causality & Risk Assessment (E-E-A-T)

To establish a robust safety culture, researchers must understand the why behind personal protective equipment (PPE) selection:

  • The "Carrier" Effect in Solution: In its dry powder form, this compound is relatively stable and poses a primary risk via inhalation of fugitive dust. However, in drug development, it is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The heavy iodine atom significantly increases the lipophilicity of the molecule. When dissolved, DMSO acts as a rapid transdermal carrier, pulling the halogenated heterocycle directly through the skin barrier .

  • Receptor Interaction: The pyrrolopyridinone core contains a lactam ring and a pyrrole moiety, both of which are potent hydrogen bond donors and acceptors. Unintended systemic exposure can lead to off-target biological interactions.

  • Material Degradation: Organic solvents rapidly degrade standard laboratory gloves. A nitrile glove that provides hours of protection against dry powder may fail in under 15 minutes when exposed to a DMSO-solvated API .

Quantitative PPE Selection Matrix

The following table summarizes the required PPE based on empirical breakthrough times and material compatibility .

PPE CategorySpecification / MaterialBreakthrough Time (in DMSO/DMF)Replacement IntervalCausal Rationale
Inner Glove Nitrile (4-5 mil)< 15 minutes (Solvent)Every 30 mins or post-splashProvides tactile sensitivity for fine weighing; acts as a secondary baseline barrier.
Outer Glove Neoprene or Butyl Rubber (8 mil)> 60 minutes (Solvent)Every 60 mins or post-splashNeoprene resists polar aprotic solvents, preventing the carrier solvent from penetrating the inner nitrile layer.
Eye/Face ANSI Z87.1 Splash GogglesN/AN/APrevents conjunctival absorption of aerosolized droplets. Safety glasses are insufficient due to lack of a peripheral seal.
Body Flame-Resistant (FR) Lab CoatN/AWash weekly or post-spillProtects against solvent flammability and prevents API dust accumulation on street clothes.
Respiratory N95/P100 Particulate RespiratorN/ADiscard after single useRequired only if weighing outside a ventilated enclosure. Protects against H335 respiratory irritation.

Detailed Operational Workflow

This protocol is designed as a self-validating system: every step includes a confirmation check to ensure the integrity of the safety barrier.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Validation Check: Read the digital airflow monitor; visually confirm inward flow using a Kimwipe taped to the bottom of the sash.

  • PPE Donning: Don the FR lab coat and ANSI Z87.1 goggles. Apply the inner nitrile gloves, ensuring they cover the lab coat cuffs. Apply the outer neoprene gloves over the nitrile layer.

Phase 2: Weighing and Solubilization 3. Static Control: 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one powder can hold a static charge. Use an anti-static zero-stat gun on the weighing spatula and weigh boat to prevent powder aerosolization. 4. Transfer: Weigh the required mass strictly inside the fume hood or a dedicated ventilated balance enclosure. 5. Solubilization: Add the organic solvent (e.g., DMSO) directly to the vial while still inside the hood. Cap the vial tightly before vortexing. Validation Check: Inspect the outer glove for any micro-droplets. If a splash occurs, immediately doff the outer neoprene glove, inspect the inner nitrile glove for breaches, and don a new outer glove.

Phase 3: Post-Handling and Decontamination 6. Surface Decontamination: Wipe down the balance and hood surface with an appropriate solvent (e.g., 70% isopropanol), followed by a soap and water wipe to remove any residual lipophilic compound. 7. Doffing: Remove the outer gloves by turning them inside out to trap contamination. Wash the inner gloved hands with soap and water before removing the inner gloves. Finally, wash bare hands thoroughly.

Operational Safety Pathway

G A 2-Iodo-1,5,6,7-tetrahydro-4H- pyrrolo[3,2-c]pyridin-4-one (CAS: 1609679-06-2) B Dry Powder Handling A->B C Solution Handling (in DMSO/DMF) A->C D Standard Nitrile Gloves (>240 min breakthrough) B->D E Double-Gloving: Neoprene over Nitrile (<15 min breakthrough in solvent) C->E F Weighing in Ventilated Enclosure D->F G Fume Hood Operation (Face velocity 80-100 fpm) E->G H Halogenated Solid Waste F->H I Halogenated Solvent Waste G->I

Fig 1. Operational workflow and PPE selection pathway based on the physical state of the compound.

Disposal Plan

Because this compound contains an iodine atom, it strictly falls under Halogenated Waste regulations .

  • Causality for Segregation: Halogenated organic compounds must never be mixed with standard non-halogenated waste. When incinerated, halogens can form highly corrosive hydrogen iodide (HI) gas or toxic dioxins if the temperature and scrubbing parameters of the disposal facility are not specifically calibrated for halogens.

  • Solid Waste: Contaminated weigh boats, Kimwipes, and compromised gloves must be placed in a solid waste container explicitly labeled "Halogenated Solid Debris."

  • Liquid Waste: Any solvent containing the dissolved compound must be collected in a compatible, high-density polyethylene (HDPE) carboy labeled "Halogenated Organic Liquid Waste." Ensure the container is stored in secondary containment away from strong oxidizing agents.

References

  • Centers for Disease Control and Prevention (CDC). "HHE Report No. HETA-2000-0374-2998". NIOSH Health Hazard Evaluations. URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Evaluating Hazards and Assessing Risks in the Laboratory". National Academies Press (US); 2011. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). "School Chemistry Laboratory Safety Guide". NIOSH. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 2
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
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